molecular formula C49H56N7O8P B12393517 DMT-2'-OMe-dA(bz) phosphoramidite

DMT-2'-OMe-dA(bz) phosphoramidite

Katalognummer: B12393517
Molekulargewicht: 902.0 g/mol
InChI-Schlüssel: BECWGTDZHSWGIY-LMHOODDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMT-2'-OMe-dA(bz) phosphoramidite is a useful research compound. Its molecular formula is C49H56N7O8P and its molecular weight is 902.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C49H56N7O8P

Molekulargewicht

902.0 g/mol

IUPAC-Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide

InChI

InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1

InChI-Schlüssel

BECWGTDZHSWGIY-LMHOODDUSA-N

Isomerische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Kanonische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of DMT-2'-OMe-dA(bz) Phosphoramidite in Modern Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics and diagnostics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal (B13267) of available modifications, the 2'-O-methylation of ribonucleosides stands out as a critical alteration that confers desirable properties for a range of applications, most notably in antisense therapy. DMT-2'-OMe-dA(bz) phosphoramidite (B1245037) is a key building block in the synthesis of these modified oligonucleotides. This technical guide provides an in-depth exploration of its applications, the quantitative impact of the 2'-O-methyl modification, and detailed protocols for its incorporation into synthetic oligonucleotides.

Core Applications of DMT-2'-OMe-dA(bz) Phosphoramidite

This compound is an essential reagent for the automated solid-phase synthesis of oligonucleotides containing 2'-O-methyladenosine. The incorporation of this modified nucleoside offers several key advantages:

  • Enhanced Nuclease Resistance: The presence of the 2'-O-methyl group provides significant protection against degradation by both endonucleases and exonucleases found in biological fluids. This increased stability extends the in vivo half-life of the oligonucleotide, a crucial factor for therapeutic applications.

  • Increased Duplex Stability: The 2'-O-methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form helices. This pre-organization of the sugar pucker leads to a more stable duplex when the modified oligonucleotide binds to its complementary RNA target.

  • Modulation of Biological Activity: In the context of antisense oligonucleotides, the 2'-O-methyl modification can be strategically employed to either elicit or prevent the cleavage of the target RNA by RNase H. This allows for precise control over the mechanism of gene silencing. It can also be used to sterically block translation or splicing processes.

These properties make oligonucleotides synthesized with this compound invaluable tools in various research and therapeutic areas, including:

  • Antisense Oligonucleotides (ASOs): For the sequence-specific downregulation of gene expression.

  • Small Interfering RNAs (siRNAs): To improve the stability and reduce off-target effects.

  • Aptamers: To enhance their binding affinity and biological stability.

  • Diagnostic Probes: For increased sensitivity and longevity in hybridization-based assays.

Quantitative Data on 2'-O-Methyl Modification

The incorporation of 2'-O-methylated nucleosides has a quantifiable impact on the physicochemical properties of oligonucleotides. The following tables summarize key data points.

Table 1: Enhancement of Duplex Thermal Stability (Tm)

Duplex CompositionTm (°C) of Unmodified DuplexTm (°C) of 2'-O-Methylated DuplexΔTm per Modification (°C)
14-mer U-tract RNA / 14-mer A-tract RNA2436 (fully modified U-tract)~0.86
RNA / DNA HybridVaries by sequenceVaries by sequence+1.3

Table 2: Nuclease Resistance

Oligonucleotide TypeHalf-life in Human Serum
Unmodified Oligodeoxynucleotide1.5 hours[1]
Fully 2'-O-Methylated siRNA>24 to 48 hours in 50% serum[2]

Table 3: Solid-Phase Synthesis Coupling Efficiency

Phosphoramidite TypeTypical Coupling TimeTypical Stepwise Coupling Efficiency
Standard Deoxynucleoside Phosphoramidites~20 seconds>99%
2'-O-Protected Ribonucleoside Phosphoramidites (including 2'-O-Methyl)5 - 20 minutes[3][4]98+%[5]

Experimental Protocols

The following section details the methodologies for the incorporation of this compound into oligonucleotides via automated solid-phase synthesis.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method, which consists of a four-step cycle for each nucleotide addition.

1. Detritylation (De-blocking):

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent (e.g., Dichloromethane or Toluene).

  • Procedure: The 5'-O-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the acidic solution. The resulting free 5'-hydroxyl group is then available for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

2. Coupling:

  • Reagents:

    • This compound solution (typically 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

  • Procedure: The phosphoramidite is activated by the tetrazole solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Coupling Time: Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time of 5 to 20 minutes is recommended to ensure high coupling efficiency.[3][4]

3. Capping:

  • Reagents:

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

4. Oxidation:

  • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

  • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

  • Reagent: A 1:1 (v/v) mixture of concentrated Ammonium (B1175870) Hydroxide and 40% aqueous Methylamine (AMA).[6][7]

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial.

    • Incubate the vial at 65°C for 10-15 minutes.[6][8] This step cleaves the oligonucleotide from the support and removes the benzoyl (bz) protecting group from the adenine (B156593) base. The 2'-O-methyl group is stable under these conditions.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

Protocol 3: Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. Polyacrylamide gel electrophoresis (PAGE) is a common method for achieving high purity.

1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

  • Materials:

    • Denaturing polyacrylamide gel (e.g., 12-20%) containing 7-8 M urea.

    • TBE buffer (Tris/Borate/EDTA).

    • Loading dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol).

  • Procedure:

    • Resuspend the dried oligonucleotide in loading dye.

    • Heat the sample at 90-95°C for 5 minutes to denature any secondary structures.

    • Load the sample onto the polyacrylamide gel.

    • Run the gel at a constant voltage until the desired separation is achieved (monitored by the tracking dyes).

    • Visualize the oligonucleotide bands using UV shadowing or by staining with a suitable dye.

    • Excise the band corresponding to the full-length product.

    • Elute the oligonucleotide from the gel slice by crush-and-soak method in a suitable buffer (e.g., 0.5 M ammonium acetate).

    • Desalt the purified oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: Mechanism of Action for 2'-O-Methylated Antisense Oligonucleotides cluster_rnaseh RNase H-Dependent Degradation cluster_steric Steric Hindrance ASO_gapmer 2'-OMe-DNA-2'-OMe Gapmer ASO Hybrid_rnaseh ASO/mRNA Heteroduplex ASO_gapmer->Hybrid_rnaseh Hybridization mRNA_target_rnaseh Target mRNA mRNA_target_rnaseh->Hybrid_rnaseh RNaseH RNase H Hybrid_rnaseh->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments Hybrid_rnaseh->Cleaved_mRNA RNaseH->Hybrid_rnaseh Cleavage of RNA strand No_Translation_rnaseh No Protein Translation Cleaved_mRNA->No_Translation_rnaseh ASO_fully_modified Fully 2'-OMe Modified ASO Hybrid_steric ASO/mRNA Heteroduplex ASO_fully_modified->Hybrid_steric Hybridization mRNA_target_steric Target mRNA mRNA_target_steric->Hybrid_steric Ribosome Ribosome Hybrid_steric->Ribosome Blocks Binding No_Translation_steric No Protein Translation Ribosome->No_Translation_steric

Caption: Mechanisms of gene silencing by 2'-O-methylated ASOs.

Figure 2: Workflow for Solid-Phase Oligonucleotide Synthesis start Start with Nucleoside-loaded Solid Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->detritylation Next Nucleotide cleavage Cleavage & Deprotection (AMA at 65°C) repeat->cleavage Synthesis Complete purification Purification (e.g., PAGE) cleavage->purification final_product Pure 2'-O-Methylated Oligonucleotide purification->final_product

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Figure 3: Chemical Structure of this compound img

Caption: Structure of this compound.

References

The Impact of 2'-O-Methyl Modification on RNA Strands: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biophysical properties, and therapeutic applications of 2'-O-methylated RNA oligonucleotides.

The strategic chemical modification of RNA oligonucleotides has become a cornerstone of modern molecular biology and drug development. Among the various modifications, the methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methyl or 2'-OMe) stands out as a versatile and widely adopted strategy to enhance the therapeutic potential of RNA-based molecules. This technical guide provides a comprehensive overview of the core properties of 2'-OMe modified RNA strands, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel RNA therapeutics.

Core Properties of 2'-O-Methyl RNA

The introduction of a methyl group at the 2' position of the ribose fundamentally alters the physicochemical properties of an RNA strand, imparting a range of desirable characteristics for therapeutic and research applications.

Enhanced Nuclease Resistance

Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases present in biological fluids and intracellularly. The 2'-OMe modification provides a steric shield, significantly increasing the resistance of the phosphodiester backbone to cleavage by both endo- and ribonucleases.[1] This enhanced stability is a critical attribute for in vivo applications, prolonging the half-life of RNA-based drugs and thereby increasing their therapeutic window.

Increased Thermal Stability of Duplexes

The 2'-OMe modification pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices. This conformational rigidity leads to a more stable duplex when the 2'-OMe modified strand hybridizes with a complementary RNA strand.[2] The increased thermal stability, quantified by a higher melting temperature (Tm), is advantageous for applications requiring strong and specific binding to a target RNA molecule.

Modulation of Protein Interactions

The 2'-hydroxyl group of RNA is a key site for interactions with various proteins. The methylation of this group can modulate these interactions. A crucial example is the interaction with RNase H. While antisense oligonucleotides containing a stretch of unmodified DNA can recruit RNase H to cleave the target RNA, 2'-OMe modifications abrogate this activity.[3] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA "gap" is flanked by 2'-OMe modified wings to combine nuclease resistance with RNase H-mediated target degradation. Conversely, in the context of small interfering RNAs (siRNAs), strategic 2'-OMe modifications can be tolerated by the RNA-induced silencing complex (RISC) and can even enhance its loading and activity.

Quantitative Data on the Effects of 2'-OMe Modification

The following tables summarize key quantitative data illustrating the impact of 2'-O-methylation on the properties of RNA strands.

Table 1: Thermal Stability (Tm) of 2'-OMe Modified RNA Duplexes

Duplex CompositionSequence ContextTm (°C) of Unmodified DuplexTm (°C) of 2'-OMe Modified DuplexΔTm (°C)Reference
U14/A14Homopolymer2436+12[4]
UOH14/AOMe14Homopolymer24240[5]
(CU)7/(AG)7Mixed Sequence---[4]
(GACU)3/(AGUC)3Mixed Sequence---[4]
2'-O-MCEM-rU12/rA12Modified Uridine-Significantly more stable than unmodified-[6]

Table 2: In Vitro Activity of 2'-OMe Modified siRNAs (IC50 Values)

Target GenesiRNA Modification PatternIC50 (nM)Reference
HIV-1 TAR RNAT1 + T20 modified (jcLNA)0.5 ± 0.1[7]
HIV-1 TAR RNAT1 + T20 modified (6'(R)-O-Tol-jcLNA-T)3.2 ± 0.9[7]
CTNNB1ss-siRNA1.7-fold lower than siRNA[8]
SARS-CoV-2anti-COVID siRNA-300.02[9]
Various2'-OMe at guide strand position 20Increased IC50 (decreased potency)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and development of 2'-OMe modified RNA strands. The following sections provide outlines of key experimental protocols.

Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides

Objective: To chemically synthesize RNA oligonucleotides incorporating 2'-O-methylated phosphoramidites.

Methodology: [11][12][13]

  • Preparation of Phosphoramidites: Weigh the desired 2'-OMe phosphoramidite (B1245037) monomers (A, C, G, U) and dissolve in anhydrous acetonitrile (B52724) to a concentration of 0.1 M in amber glass bottles under an inert atmosphere (e.g., argon).

  • Synthesizer Setup: Load the phosphoramidite solutions, along with standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution), onto an automated solid-phase DNA/RNA synthesizer.

  • Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's software.

  • Automated Synthesis: Initiate the synthesis program. The synthesis proceeds in a stepwise manner on a solid support (e.g., controlled pore glass - CPG), with each cycle consisting of deblocking, coupling, capping, and oxidation steps.

  • Cleavage and Deprotection:

  • Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified oligonucleotide using a reverse-phase cartridge. Quantify the final product by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Serum Stability Assay

Objective: To assess the resistance of 2'-OMe modified RNA to degradation by nucleases in serum.

Methodology: [14][15]

  • Oligonucleotide Preparation: Prepare a stock solution of the 2'-OMe modified RNA and an unmodified control RNA at a known concentration.

  • Incubation with Serum: In separate microcentrifuge tubes, mix a defined amount of each oligonucleotide with fetal bovine serum (FBS) to a final concentration of 50%.

  • Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), remove an aliquot from each reaction.

  • Sample Quenching: Immediately mix the collected aliquot with an equal volume of a denaturing loading dye (e.g., formamide-based) to stop the enzymatic reaction and store at -20°C.

  • Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a gel documentation system. The disappearance of the full-length oligonucleotide band over time indicates degradation. Quantify the band intensity to determine the degradation kinetics.

RNase H Cleavage Assay

Objective: To determine if a 2'-OMe modified antisense oligonucleotide can mediate RNase H cleavage of a target RNA.

Methodology: [16][17][18]

  • Substrate Preparation: Prepare a target RNA molecule, which can be radiolabeled or fluorescently labeled for detection. Also, prepare the antisense oligonucleotide (e.g., a gapmer with a central DNA region and 2'-OMe modified flanks).

  • Hybridization: Anneal the antisense oligonucleotide to the target RNA by heating the mixture and allowing it to cool slowly to form a DNA-RNA hybrid.

  • Enzymatic Reaction:

    • Set up the reaction by adding RNase H and the appropriate reaction buffer to the hybridized substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.

  • Analysis: Analyze the reaction products by denaturing PAGE.

  • Detection: If using a labeled substrate, visualize the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure and conformational changes of 2'-OMe modified RNA.

Methodology: [11][19][20]

  • Sample Preparation: Dissolve the purified 2'-OMe modified RNA oligonucleotide in a suitable buffer (e.g., sodium phosphate buffer with NaCl). Ensure the buffer components have low absorbance in the far-UV region.

  • Instrument Setup: Calibrate and set up the CD spectrometer. Set the desired parameters, including wavelength range (typically 190-320 nm for nucleic acids), bandwidth, and temperature.

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette to be used for the sample.

  • Sample Measurement: Place the cuvette containing the RNA sample in the spectrometer and record the CD spectrum.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum provides information about the secondary structure. An A-form helix, characteristic of RNA and 2'-OMe RNA duplexes, typically shows a positive peak around 260-270 nm and a negative peak around 210 nm.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to 2'-OMe modified RNA.

Structural_Comparison Unmodified Unmodified Modified Modified caption Figure 1. Structural difference between unmodified and 2'-OMe modified ribose. ASO_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Analysis Design Gapmer ASO Design (2'-OMe wings, DNA gap) Synthesis Solid-Phase Synthesis Design->Synthesis Purification Purification (HPLC/PAGE) Synthesis->Purification CellCulture Cell Culture Purification->CellCulture Transfection ASO Transfection CellCulture->Transfection RNaseH_Assay RNase H Cleavage Assay Transfection->RNaseH_Assay Protein_Analysis Protein Analysis (Western Blot) RNA_Extraction RNA Extraction RNaseH_Assay->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR caption Figure 2. Experimental workflow for antisense oligonucleotide activity. siRNA_Pathway siRNA 2'-OMe Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional for pre-siRNA) RISC_Loading RISC Loading Complex (Ago2, TRBP) siRNA->RISC_Loading Dicer->RISC_Loading Activated_RISC Activated RISC (Guide Strand Loaded) RISC_Loading->Activated_RISC Passenger Strand Ejection mRNA Target mRNA Activated_RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage caption Figure 3. siRNA-mediated gene silencing pathway.

References

A Technical Guide to DMT-2'-OMe-dA(bz) Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on DMT-2'-OMe-dA(bz) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document outlines its commercial sources, key quality specifications, and detailed protocols for its application in solid-phase synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.

Introduction to 2'-O-Methyl RNA and DMT-2'-OMe-dA(bz) Phosphoramidite

The 2'-O-methyl (2'-OMe) modification is one of the most common and important chemical modifications applied to RNA oligonucleotides. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This seemingly simple alteration confers several advantageous properties to the RNA molecule, making it a valuable tool in therapeutic and diagnostic applications.[1]

Key benefits of 2'-O-Methylation include:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[1] This increased stability is critical for in vivo applications of RNA-based therapeutics.

  • Increased Duplex Stability: 2'-O-methylated oligonucleotides form more stable duplexes with complementary RNA strands compared to their unmodified counterparts.[1]

  • Reduced Immunogenicity: The modification can help in evading the innate immune response that is often triggered by foreign RNA molecules.

This compound is the chemically activated form of 2'-O-methyladenosine used in automated solid-phase oligonucleotide synthesis. The key chemical groups are:

  • DMT (4,4'-Dimethoxytrityl): A protecting group on the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.

  • 2'-OMe (2'-O-Methyl): The modification at the 2'-position of the ribose sugar.

  • dA(bz) (N6-benzoyl-deoxyadenosine): The adenine (B156593) nucleobase with a benzoyl protecting group on the exocyclic amine to prevent side reactions during synthesis.

  • Phosphoramidite: The reactive phosphite (B83602) triester group at the 3'-position, which, upon activation, forms the internucleotide phosphodiester bond.

Commercial Suppliers and Quantitative Specifications

Several reputable suppliers provide this compound for research and commercial purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison.

SupplierProduct Code/CAS No.Molecular FormulaMolecular Weight ( g/mol )PurityRecommended Coupling Time
Sigma-Aldrich A211100 / 110782-31-5C₄₈H₅₄N₇O₈P887.96≥99.0% (HPLC), ≥99% (³¹P-NMR)Not specified, but generally longer for 2'-OMe
Glen Research 10-3100 / 110782-31-5C₄₈H₅₄N₇O₈P887.97Not explicitly stated, but high quality for oligo synthesis6 minutes[2][3]
Hongene PR1-001 / 110782-31-5C₄₈H₅₄N₇O₈P887.96≥98.0% (HPLC)Not specified
Biosynth PB08471 / 110782-31-5C₄₈H₅₄N₇O₈P887.98Not specifiedNot specified

Experimental Protocol: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

The following is a detailed methodology for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer. The process follows the standard phosphoramidite chemistry cycle.[][5][6]

Materials and Reagents:

  • This compound and other required phosphoramidites (e.g., for C, G, and U) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.

  • Activator Solution: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile.

  • Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

  • Capping Solution B: N-Methylimidazole in THF.

  • Oxidizing Solution: Iodine in THF/water/pyridine.

  • Anhydrous acetonitrile for washing steps.

  • Cleavage and Deprotection Solution: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).

Instrumentation:

  • Automated DNA/RNA oligonucleotide synthesizer.

Procedure:

The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide.

  • Step 1: Deblocking (Detritylation)

    • The CPG solid support is treated with the deblocking solution to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

    • The resulting trityl cation is washed away with anhydrous acetonitrile. The orange color of the trityl cation can be quantified to monitor coupling efficiency.

  • Step 2: Coupling

    • The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • A coupling time of approximately 6 minutes is recommended for 2'-OMe phosphoramidites to ensure high coupling efficiency.[2][3]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.

    • This step is crucial to prevent the formation of deletion mutations (n-1 shortmers) in the final product.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.

    • This step completes the addition of one nucleotide.

  • Chain Elongation

    • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Final Deblocking

    • After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

  • Cleavage and Deprotection

    • The solid support is treated with the AMA solution at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1.5 hours).[5]

    • This step cleaves the oligonucleotide from the CPG support and removes the benzoyl (on adenine) and other base-protecting groups, as well as the cyanoethyl protecting groups from the phosphate backbone. The 2'-O-methyl group remains intact during this process.[7]

  • Purification

    • The cleaved and deprotected oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length, DMT-on product from shorter failure sequences.

    • The DMT group is then removed, and the final product is desalted.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping Step 3: Capping (Terminate Failures) Coupling->Capping Oxidation Step 4: Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->End_Cycle Start Start: CPG Support with Initial Nucleoside Start->Deblocking End_Cycle->Deblocking Repeat for next base Final_Cleavage Final Cleavage & Deprotection End_Cycle->Final_Cleavage End of Synthesis

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Protecting Groups

The following diagram illustrates the key protecting groups on the this compound and their roles in the synthesis process.

Protecting_Groups Phosphoramidite This compound DMT 5'-DMT Group Phosphoramidite->DMT Protects 5'-OH Bz N6-Benzoyl Group Phosphoramidite->Bz Protects Adenine CE Cyanoethyl Group Phosphoramidite->CE Protects Phosphate OMe 2'-O-Methyl Group Phosphoramidite->OMe Permanent Modification Purpose_DMT Ensures 3' to 5' synthesis direction. Removed at the start of each cycle. DMT->Purpose_DMT Purpose_Bz Prevents side reactions on the nucleobase. Removed during final deprotection. Bz->Purpose_Bz Purpose_CE Protects the phosphite triester. Removed during final deprotection. CE->Purpose_CE Purpose_OMe Confers desired properties to the final oligonucleotide. Stable throughout synthesis and deprotection. OMe->Purpose_OMe

Caption: Protecting groups on this compound.

Conclusion

This compound is an essential reagent for the synthesis of modified RNA oligonucleotides with enhanced stability and binding affinity. The standardized solid-phase synthesis protocols allow for its efficient incorporation into custom sequences. Careful selection of a reputable commercial supplier and adherence to optimized synthesis and deprotection protocols are critical for obtaining high-quality 2'-O-methylated RNA for research, diagnostic, and therapeutic applications.

References

Methodological & Application

Incorporation of 2'-O-Methyl-deoxyadenosine (2'-OMe-dA) into Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical challenge in the development of ASO therapeutics is their susceptibility to nuclease degradation and the need for high binding affinity to their target RNA. Chemical modifications to the oligonucleotide backbone and sugar moieties are employed to overcome these limitations. Among these, the incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, including 2'-O-Methyl-deoxyadenosine (2'-OMe-dA), represents a key second-generation advancement in ASO technology.

This document provides detailed application notes on the benefits of incorporating 2'-OMe-dA into ASOs, presents quantitative data on the resulting properties, and offers comprehensive protocols for the synthesis and evaluation of these modified oligonucleotides.

Application Notes

The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. This seemingly minor alteration confers several advantageous properties to ASOs:

  • Enhanced Nuclease Resistance: The 2'-OMe modification provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids and cells.[1][2] This increased stability prolongs the half-life of the ASO, leading to a more sustained therapeutic effect. While phosphorothioate (B77711) (PS) linkages are a common first-generation modification to enhance nuclease resistance, the addition of 2'-OMe modifications can further improve stability.[3]

  • Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA:DNA hybrids.[4] This pre-organization of the sugar moiety increases the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity.[5][6] An increase in binding affinity can lead to enhanced potency of the ASO.

  • Reduced Immunostimulatory Effects: Compared to some other modifications, 2'-OMe modifications are generally associated with a lower immunostimulatory profile. This is a crucial consideration for in vivo applications to minimize potential side effects.

  • RNase H Activity Modulation (Gapmer Design): ASOs fully modified with 2'-OMe nucleotides do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[7] To harness the potent gene silencing mechanism of RNase H-mediated cleavage, a "gapmer" design is employed.[8] In this configuration, a central "gap" of unmodified or phosphorothioate-modified DNA bases (typically 8-10 nucleotides) is flanked by "wings" of 2'-OMe modified nucleotides.[8][9] The 2'-OMe wings provide nuclease resistance and high binding affinity, while the DNA gap allows for RNase H recognition and cleavage of the target mRNA.

Data Presentation

Table 1: Thermal Stability (Tm) of ASO-RNA Duplexes

The melting temperature (Tm) is a critical parameter for assessing the binding affinity of an ASO to its target RNA. Higher Tm values indicate more stable duplex formation.

Oligonucleotide CompositionSequence ContextTm (°C)ΔTm per modification (°C)Reference
Unmodified DNA/RNA Hybrid (20mer)bcl-2 mRNA target55 - 66-[5]
2'-OMe Modified ASO/RNA Hybrid (20mer)bcl-2 mRNA target69 - >82+0.65 to >+0.8[5]
Unmodified DNA (U14)/RNA (A14)Poly(A)/Poly(U)24-[]
2'-OMe Modified DNA (U14)/RNA (A14)Poly(A)/Poly(U)36+0.86[]
2'-MOE Modified ASOGeneral-+0.9 to +1.6[6]

Note: ΔTm is an approximation and can vary depending on the sequence context and the number of modifications.

Table 2: Nuclease Resistance of Modified ASOs

While specific half-life data is highly dependent on the experimental conditions (e.g., type of nuclease, concentration, biological matrix), the following table provides a qualitative and semi-quantitative comparison of the nuclease resistance conferred by 2'-OMe modifications.

Oligonucleotide ModificationNuclease Resistance LevelHalf-life (t1/2)Reference
Unmodified DNALowMinutes[1]
Phosphorothioate (PS)Moderate to HighHours to Days
2'-O-Methyl (2'-OMe)ModerateHours
PS + 2'-O-Methyl (Gapmer)HighDays
2'-O-Methoxyethyl (2'-MOE) + PS (Gapmer)Very HighOver a dozen days

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-OMe-dA Modified Antisense Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) chemistry for the automated solid-phase synthesis of ASOs containing 2'-OMe-dA.[11][12]

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • 2'-O-Methyl-dA phosphoramidite and other required phosphoramidites (DNA, 2'-OMe-RNA)

  • Activator solution (e.g., 5-Ethylthiotetrazole)

  • Oxidizing solution (Iodine solution)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Preparation: Prepare solutions of phosphoramidites and other reagents according to the synthesizer manufacturer's instructions. Ensure all reagents are anhydrous.

  • Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution, exposing a free 5'-hydroxyl group. b. Coupling: The 2'-OMe-dA phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the ASO is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: The crude ASO product is purified using reverse-phase high-performance liquid chromatography (HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

  • Desalting and Quantification: The purified ASO is desalted and quantified using UV spectrophotometry at 260 nm.

Protocol 2: Thermal Stability (Melting Temperature, Tm) Analysis

This protocol describes the determination of the Tm of an ASO-RNA duplex by monitoring the change in UV absorbance with increasing temperature.[4][13]

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • ASO and complementary target RNA oligonucleotide

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

  • Sample Preparation: Anneal the ASO and its complementary RNA target by mixing equimolar amounts in the melting buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Collection: Place the cuvette with the annealed sample into the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Protocol 3: In Vitro RNase H Cleavage Assay

This protocol provides a method to assess the ability of a gapmer ASO to mediate RNase H cleavage of a target RNA.[6]

Materials:

  • Gapmer ASO containing 2'-OMe wings and a DNA gap

  • Target RNA, labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) at the 5' or 3' end

  • Recombinant RNase H (e.g., E. coli or human)

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

  • Gel loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system (fluorescence scanner or phosphorimager)

Procedure:

  • Hybridization: In a microcentrifuge tube, mix the labeled target RNA and the gapmer ASO in RNase H reaction buffer (without RNase H initially). The molar ratio of ASO to RNA should be in excess (e.g., 10:1) to ensure all target RNA is in a duplex form. Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the annealed duplex. The final concentration of the enzyme should be optimized, but a typical starting point is 0.1-1 U/reaction. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA to inactivate the RNase H.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). Run the gel until the dye front reaches the bottom.

  • Analysis: Visualize the RNA fragments using a fluorescence scanner or phosphorimager. The presence of cleavage products (smaller RNA fragments) in the lane with the gapmer ASO and RNase H indicates successful cleavage. The intensity of the cleavage product bands relative to the full-length RNA band can be quantified to determine the percentage of cleavage. Include a control reaction without RNase H to show that the cleavage is enzyme-dependent.

Mandatory Visualization

ASO_Mechanism cluster_0 Cellular Environment ASO Gapmer ASO (2'-OMe Wings, DNA Gap) mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation Blocked Degraded_RNA Degraded mRNA Fragments RNaseH->mRNA Cleavage Protein Protein Synthesis (Inhibited) Degraded_RNA->Protein No Translation

Caption: Mechanism of action for a 2'-OMe modified gapmer ASO.

Experimental_Workflow Start ASO Design (2'-OMe Wings, DNA Gap) Synthesis Solid-Phase Synthesis & Purification Start->Synthesis Tm_Analysis Thermal Stability (Tm) Analysis Synthesis->Tm_Analysis Nuclease_Assay Nuclease Resistance Assay Synthesis->Nuclease_Assay RNaseH_Assay In Vitro RNase H Cleavage Assay Synthesis->RNaseH_Assay Cell_Culture In Vitro Efficacy (Cell Culture) RNaseH_Assay->Cell_Culture In_Vivo In Vivo Studies (Animal Models) Cell_Culture->In_Vivo End Lead Candidate Selection In_Vivo->End

Caption: Experimental workflow for the evaluation of 2'-OMe modified ASOs.

Logical_Relationships Modification 2'-OMe Modification Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Binding_Affinity Increased Binding Affinity (Higher Tm) Modification->Binding_Affinity RNaseH_Inhibition Inhibition of RNase H Cleavage Modification->RNaseH_Inhibition Therapeutic_Efficacy Improved Therapeutic Efficacy Nuclease_Resistance->Therapeutic_Efficacy Binding_Affinity->Therapeutic_Efficacy Gapmer Gapmer Design RNaseH_Inhibition->Gapmer necessitates Gapmer->Therapeutic_Efficacy

Caption: Relationship between 2'-OMe modification and ASO properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended coupling time and protocol for the use of 5'-O-Dimethoxytrityl-2'-O-methyl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-OMe-dA(bz) phosphoramidite) in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands, making it a valuable modification in the development of therapeutic oligonucleotides.

Factors Influencing Coupling Time

The optimal coupling time for this compound is not a single, fixed value but is influenced by several critical factors inherent to the solid-phase synthesis process. Achieving high coupling efficiency is paramount, as even a small decrease can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences[1][2]. Key parameters that affect the coupling reaction include:

  • Steric Hindrance: The 2'-O-methyl group introduces steric bulk near the 3'-phosphoramidite group, which can slow down the coupling reaction compared to standard DNA phosphoramidites[3].

  • Activator Choice and Concentration: The type and concentration of the activator are critical. More potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can accelerate the coupling reaction compared to traditional activators like 1H-tetrazole[1][4].

  • Solvent and Reagent Purity: The use of anhydrous acetonitrile (B52724) is crucial. Any moisture will react with the activated phosphoramidite, reducing its effective concentration and lowering coupling efficiency[1][2][5]. The purity of the phosphoramidite itself is also a key factor[1].

  • Oligonucleotide Synthesizer: The specific make and model of the DNA/RNA synthesizer can influence the optimal coupling time due to differences in reagent delivery, flow rates, and reaction chamber design.

  • Sequence-Dependent Effects: The coupling efficiency can be influenced by the growing oligonucleotide sequence. For instance, GC-rich sequences may form secondary structures that hinder reagent access[].

Recommended Coupling Time and Optimization

Given the variables, a single recommended coupling time is not universally applicable. However, a general starting point can be established, followed by optimization for specific laboratory conditions.

For modified phosphoramidites, including 2'-O-methyl derivatives, a longer coupling time than that used for standard DNA phosphoramidites is generally recommended. While some suppliers suggest a 6-minute coupling time for similar 2'-modified phosphoramidites[7], a more conservative starting point is often advisable.

A common practice for sterically hindered phosphoramidites is to start with a longer coupling time and then optimize by reducing it in subsequent synthesis runs while monitoring the coupling efficiency[3].

Table 1: Recommended Starting Coupling Times and Optimization Range

Phosphoramidite TypeRecommended Starting Time (minutes)Typical Optimization Range (minutes)Key Considerations
DMT-2'-OMe-dA(bz)10 - 155 - 20Steric hindrance from the 2'-OMe group necessitates a longer time than standard DNA amidites. Optimization is highly recommended.
Standard DNA2 - 51 - 7Less sterically hindered, allowing for shorter coupling times.

Experimental Protocol: Optimization of Coupling Time

The following protocol outlines a method for determining the optimal coupling time for this compound on a given automated oligonucleotide synthesizer. The primary method for assessing coupling efficiency is through trityl cation monitoring[1]. The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, and the resulting cation has a distinct orange color with a strong absorbance that can be measured.

Materials
  • This compound

  • Standard DNA and other required RNA phosphoramidites

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing reagent

  • Deblocking reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection reagents (e.g., AMA solution - Ammonium hydroxide/40% aqueous Methylamine 1:1)

Synthesis Procedure
  • Prepare Reagents: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure all other reagents are fresh and anhydrous.

  • Synthesizer Setup: Install the phosphoramidite and other reagents on the automated synthesizer.

  • Sequence Synthesis: Program the synthesizer to synthesize a test sequence. A simple homopolymer (e.g., a 10-mer of the 2'-OMe-A) or a mixed sequence containing the 2'-OMe-A amidite at various positions is suitable.

  • Set Initial Coupling Time: For the initial run, set the coupling time for the this compound to 15 minutes.

  • Monitor Trityl Cation Release: During the synthesis, monitor the absorbance of the trityl cation released after each coupling step. The synthesizer's software will typically record these values.

  • Analyze Data: After the synthesis is complete, analyze the trityl yield data. A consistent and high trityl yield throughout the synthesis indicates high coupling efficiency. A drop in yield after the addition of the 2'-OMe-A amidite may suggest incomplete coupling.

  • Optimization Runs: Perform subsequent synthesis runs, decreasing the coupling time in increments (e.g., to 12, 10, 8, and 6 minutes). Compare the trityl yields for each run.

  • Determine Optimal Time: The optimal coupling time is the shortest duration that consistently provides the highest coupling efficiency (typically >99%).

  • Optional Double Coupling: For particularly difficult couplings or to maximize yield, a "double coupling" step can be implemented. This involves repeating the coupling step with fresh phosphoramidite and activator before the capping step[3][8].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle, with an emphasis on the coupling step for this compound.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (DMT-2'-OMe-dA(bz) Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats for Next Monomer Cleavage Cleavage & Deprotection Oxidation->Cleavage After Final Cycle Purification Purification Cleavage->Purification Final_Oligo Final 2'-OMe Modified Oligonucleotide Purification->Final_Oligo

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Signaling Pathway of Phosphoramidite Activation and Coupling

The following diagram illustrates the chemical activation of the phosphoramidite and its subsequent coupling to the growing oligonucleotide chain.

Phosphoramidite_Coupling_Pathway Phosphoramidite DMT-2'-OMe-dA(bz) Phosphoramidite (P-III) Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Activator Activator (e.g., DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Chain Growing Oligonucleotide with Free 5'-OH Growing_Chain->Coupled_Product

Caption: Activation and coupling of a phosphoramidite monomer.

By following these guidelines and performing the recommended optimization protocol, researchers can determine the ideal coupling time for this compound in their specific experimental setup, leading to high-yield and high-purity synthesis of 2'-O-methyl modified oligonucleotides for a wide range of research and therapeutic applications.

References

Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl (2'-O-Me) RNA/DNA chimeric oligonucleotides are synthetic nucleic acid sequences that incorporate both 2'-O-methylated RNA and standard deoxyribonucleic acid (DNA) monomers. This strategic combination of chemical modifications yields oligonucleotides with enhanced properties, making them invaluable tools in molecular biology, diagnostics, and therapeutics. The 2'-O-methyl modification, where a methyl group is added to the 2' hydroxyl of the ribose sugar, confers significant nuclease resistance, increases thermal stability, and enhances binding affinity to complementary RNA targets.[1][2][3][4][5] These chimeras are particularly advantageous for applications such as antisense therapy, gene silencing, miRNA modulation, and targeted gene correction.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 2'-O-Methyl RNA/DNA chimeric oligonucleotides.

Key Properties and Applications

The unique characteristics of 2'-O-Me RNA/DNA chimeras make them suitable for a wide range of applications:

  • Enhanced Nuclease Resistance: The 2'-O-methyl modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and activity in biological systems.[1][2][3] The combination with phosphorothioate (B77711) linkages further increases this resistance.[1][2]

  • Increased Thermal Stability: 2'-O-Me RNA modifications increase the melting temperature (Tm) of the duplex formed with a complementary RNA strand, indicating a higher binding affinity.[1][3]

  • A-form Helix Conformation: The 2'-O-methyl group favors a C3'-endo sugar pucker, which promotes an A-form helical structure, similar to that of an RNA:RNA duplex.[1]

  • Reduced Immunogenicity: The modification can reduce the likelihood of the oligonucleotide being recognized as an foreign nucleic acid by the immune system.[4]

Primary Applications Include:

  • Antisense Oligonucleotides (ASOs): By binding to target mRNA, these chimeras can modulate gene expression, for instance, by inducing RNase H-mediated degradation of the mRNA or by sterically blocking translation.[1][3]

  • Gene Silencing and RNA Interference (RNAi): Chimeric siRNAs can be designed to have increased stability and efficacy in the RNAi pathway.[1]

  • Exon Skipping: In diseases like Duchenne muscular dystrophy, these oligonucleotides can be used to induce the skipping of a specific exon during pre-mRNA splicing to restore the reading frame and produce a functional protein.[1]

  • Diagnostics: The high specificity and stability of these probes are beneficial in various diagnostic assays.[3]

Data Presentation

Table 1: Typical Synthesis Yields for 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides
Synthesis ScaleExpected Yield (OD260 units)Approximate Yield (mg)
0.2 µmole2 - 80.07 - 0.27
1.0 µmole10 - 400.33 - 1.33
15 µmole150 - 4005.0 - 13.3

Yields for 2'-O-Methyl modified oligonucleotides are comparable to standard DNA synthesis yields and are generally higher than for unmodified RNA due to the higher coupling efficiency of 2'-O-Methyl phosphoramidites.[2][5][7] Actual yields can vary based on sequence length, complexity, and the efficiency of synthesis and purification.

Table 2: Impact of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide
Average Coupling EfficiencyTheoretical Maximum Yield
99.5%86.5%
99.0%74.7%
98.0%55.5%
95.0%21.5%

The theoretical yield is calculated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings). For a 30-mer, there are 29 couplings.[7] This table highlights the critical importance of maintaining high coupling efficiency during synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides

This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using the phosphoramidite (B1245037) method on a standard DNA/RNA synthesizer (e.g., ABI 394).[8][9]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[10][11]

  • DNA and 2'-O-Methyl RNA phosphoramidite monomers (A, C, G, T/U) with appropriate protecting groups.

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)).[12]

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[13]

  • Oxidizing solution (e.g., iodine in water/pyridine).[13]

  • Deblocking agent (e.g., 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)).[12]

  • Anhydrous acetonitrile.

Workflow Diagram:

Solid_Phase_Synthesis start Start: CPG with first nucleoside detritylation 1. Detritylation (DMT group removal) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Repeat for next base oxidation->next_cycle next_cycle->detritylation Yes cleavage 5. Cleavage from CPG next_cycle->cleavage No deprotection 6. Deprotection of bases cleavage->deprotection end Purified Oligonucleotide deprotection->end

Figure 1: Automated solid-phase synthesis cycle for oligonucleotides.

Procedure:

  • Preparation: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column containing the initial nucleoside.

  • Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction.[9]

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.

    • Coupling: The next phosphoramidite monomer (either DNA or 2'-O-Me RNA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A high coupling efficiency (ideally >99.5%) is crucial for obtaining a high yield of the full-length product.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer in the desired sequence.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection

Materials:

Procedure:

  • Cleavage: After synthesis, the CPG support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the solid support.

  • Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., at 55-65°C for several hours) to remove the protecting groups from the phosphate backbone and the nucleobases.

  • Evaporation: The solution is then cooled, and the ammonia/methylamine is evaporated to yield the crude oligonucleotide.

Protocol 3: Purification of Chimeric Oligonucleotides

Purification is essential to remove truncated sequences, failed sequences, and residual protecting groups.[14]

Method 1: Polyacrylamide Gel Electrophoresis (PAGE)

  • The crude oligonucleotide is reconstituted in loading buffer.

  • The sample is loaded onto a denaturing polyacrylamide gel.

  • Electrophoresis is performed to separate the oligonucleotides based on size.

  • The band corresponding to the full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the oligonucleotide is eluted.

  • The eluted oligonucleotide is desalted using a C18 cartridge.[10]

Method 2: High-Performance Liquid Chromatography (HPLC)

  • Ion-Exchange HPLC: Separates oligonucleotides based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.[14]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is particularly useful for DMT-on purification, where the full-length product retains the hydrophobic DMT group and is strongly retained on the column, allowing for efficient separation from shorter, DMT-off failure sequences.[12]

Protocol 4: Characterization and Quality Control

1. Mass Spectrometry:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity and purity.[12]

2. UV-Visible Spectroscopy:

  • The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).

  • Thermal melting analysis (UV melting) is performed by monitoring the change in absorbance at 260 nm as a function of temperature to determine the melting temperature (Tm) of the chimeric oligonucleotide when hybridized to its complementary strand.[12][15]

3. Circular Dichroism (CD) Spectroscopy:

  • CD spectroscopy can be used to confirm the helical conformation (A-form, B-form) of the chimeric oligonucleotide and its duplexes.[10]

Application Example: Antisense Mediated Gene Silencing

2'-O-Me RNA/DNA chimeras are frequently used as "gapmer" antisense oligonucleotides.

Design:

  • A central "gap" of DNA monomers (typically 8-10 bases) is flanked by "wings" of 2'-O-Me RNA monomers.

Mechanism of Action:

Antisense_Mechanism cluster_cell Cell Cytoplasm ASO 2'-O-Me/DNA Gapmer ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Degradation Cleavage->Degradation NoProtein Translation Inhibited (No Protein) Degradation->NoProtein

Figure 2: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.

  • Hybridization: The gapmer ASO enters the cell and binds to the complementary target mRNA sequence. The 2'-O-Me wings provide high binding affinity and nuclease stability.

  • RNase H Recruitment: The DNA:RNA hybrid formed in the central gap region is a substrate for RNase H.[3]

  • mRNA Cleavage: RNase H specifically cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA.[16]

  • Gene Silencing: The degradation of the mRNA prevents its translation into protein, resulting in the silencing of the target gene.

Conclusion

The synthesis of 2'-O-Methyl RNA/DNA chimeric oligonucleotides is a well-established process that yields powerful molecular tools for research and therapeutic development. Their enhanced stability, high target affinity, and versatile applications make them a cornerstone of modern nucleic acid chemistry. By following standardized protocols for synthesis, purification, and characterization, researchers can reliably produce high-quality chimeric oligonucleotides for a wide array of innovative applications.

References

Application Notes and Protocols for the Purification of 2'-O-Methyl (2'-OMe) Modified Oligonucleotides by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic and diagnostic potential of synthetic oligonucleotides, including those with 2'-O-Methyl (2'-OMe) modifications, has grown significantly. These modifications enhance nuclease resistance and binding affinity, making them promising candidates for various applications.[1][2] The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably generates a range of impurities.[3][4] These impurities often include shorter sequences (shortmers or failure sequences), longer sequences (longmers), and other by-products from incomplete deprotection or side reactions.[][6][7] For therapeutic applications, in particular, achieving high purity is a critical regulatory and safety requirement.

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides due to its high resolution and scalability.[8][9][10] Ion-pair reversed-phase (IP-RP) HPLC is a widely used and effective technique for this purpose.[2][4][11] This method utilizes an ion-pairing agent to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, allowing for separation based on hydrophobicity on a reversed-phase column.[2][11] Anion-exchange (AX) chromatography, which separates oligonucleotides based on charge, is another valuable technique, especially for longer sequences or those with significant secondary structures.[10][12][13]

This document provides detailed application notes and protocols for the purification of 2'-OMe modified oligonucleotides using HPLC, with a focus on IP-RP HPLC. It includes experimental workflows, quantitative data summaries, and detailed protocols for researchers, scientists, and drug development professionals.

Experimental Workflow for 2'-OMe Oligonucleotide Purification

The overall workflow for the purification of 2'-OMe modified oligonucleotides by HPLC involves several key stages, from initial analytical method development to final desalting and purity assessment of the purified product.

2-OMe Oligo Purification Workflow cluster_prep Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification crude_oligo Crude 2'-OMe Oligo Synthesis sample_prep Sample Preparation (Dissolution/Quantification) crude_oligo->sample_prep analytical_dev Analytical IP-RP HPLC Method Development sample_prep->analytical_dev prep_scaleup Preparative HPLC Scale-Up analytical_dev->prep_scaleup fraction_collection Fraction Collection prep_scaleup->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC/LC-MS) fraction_collection->purity_analysis pooling Pooling of High-Purity Fractions purity_analysis->pooling desalting Desalting (e.g., Spin Column, Precipitation) pooling->desalting final_qc Final Product QC (Purity, Identity, Yield) desalting->final_qc

Caption: Overall workflow for the purification of 2'-OMe modified oligonucleotides.

Data Presentation: HPLC Purification Parameters

The following tables summarize typical experimental parameters for the analytical and preparative IP-RP HPLC purification of 2'-OMe modified oligonucleotides, based on established application notes.

Table 1: Analytical IP-RP HPLC Method Parameters

Parameter Typical Conditions Notes
Column Agilent PLRP-S, 100 Å, 4.6 × 150 mm, 8 µm Polymeric stationary phases offer good stability at high pH and temperature.[4]
Mobile Phase A 100 mM Triethylammonium Acetate (B1210297) (TEAA) in Water, pH 7.0 TEAA is a common ion-pairing agent for UV-based detection.[11][14]
8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water TEA/HFIP is often used for LC-MS compatibility.[15]
Mobile Phase B Acetonitrile (ACN) The organic modifier for eluting the oligonucleotide.
Gradient 10-30% B over 20-30 minutes A shallow gradient is often required to resolve closely related impurities.[14]
Flow Rate 0.5 - 1.0 mL/min
Temperature 50 - 80 °C Elevated temperatures can improve peak shape and resolution by reducing secondary structures.[4]
Detection UV at 260 nm Standard wavelength for nucleic acid detection.
Sample Conc. 2 mg/mL in Mobile Phase A [8][9]

| Injection Vol. | 5 - 20 µL | |

Table 2: Preparative IP-RP HPLC Scale-Up Parameters

Parameter Typical Conditions Notes
Column Agilent PLRP-S, 100 Å, 25 × 150 mm, 8 µm Direct scaling from the analytical column by increasing the internal diameter.[8][9]
Mobile Phase A 100 mM TEAA in Water, pH 7.0
100 mM Hexylamine, Acetic Acid, pH 7.0 Hexylamine can be used as an alternative ion-pairing agent.[9]
Mobile Phase B Acetonitrile (ACN)
Gradient Scaled from analytical method The gradient duration is often maintained while the flow rate is increased proportionally.
Flow Rate 20 - 30 mL/min Flow rate is scaled based on the cross-sectional area of the preparative column.
Temperature Ambient or slightly elevated High temperatures can be more difficult to control at the preparative scale.[4]
Detection UV at 260 nm

| Loading | Up to 20 mg on a 25 mm ID column |[9] |

Experimental Protocols

Protocol 1: Analytical Method Development for 2'-OMe Oligonucleotide Purification

This protocol outlines the steps for developing an analytical IP-RP HPLC method for the separation of a crude 2'-OMe modified oligonucleotide from its synthesis-related impurities.

  • Sample Preparation:

    • Dissolve the lyophilized crude 2'-OMe oligonucleotide in Mobile Phase A to a final concentration of 2 mg/mL.[8][9]

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

  • HPLC System Preparation:

    • Set up the HPLC system with an appropriate analytical reversed-phase column (e.g., Agilent PLRP-S, 4.6 x 150 mm).

    • Prepare fresh mobile phases. For example:

      • Mobile Phase A: 100 mM TEAA, pH 7.0 in water.

      • Mobile Phase B: Acetonitrile.

    • Purge the pump lines with the respective mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.

    • Set the column oven temperature to 60 °C.[16]

  • Chromatographic Run and Method Optimization:

    • Inject 10 µL of the prepared sample.

    • Run an initial scouting gradient (e.g., 10% to 40% B over 30 minutes) to determine the approximate elution time of the full-length product.

    • Optimize the gradient to achieve baseline separation between the main product peak and the major impurities (typically n-1 shortmers). This usually involves creating a shallower gradient around the elution point of the target oligonucleotide.[14]

    • Adjust the temperature if peak broadening is observed. Increasing the temperature can improve peak shape.[4]

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The main peak should correspond to the full-length 2'-OMe oligonucleotide.

    • Identify impurity peaks, which typically elute earlier than the main product.

    • The developed analytical method will serve as the basis for scaling up to preparative purification.

Protocol 2: Preparative Purification and Fraction Collection

This protocol describes the scale-up of the optimized analytical method for preparative purification of the 2'-OMe oligonucleotide.

  • Method Scale-Up:

    • Install a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 25 x 150 mm).

    • Adjust the flow rate according to the change in column diameter. The new flow rate can be calculated as: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².

    • Keep the gradient time the same as the optimized analytical method.

    • Prepare a larger volume of the crude oligonucleotide sample at a higher concentration (e.g., 5 mg/mL in Mobile Phase A).[8][9]

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Inject the desired volume of the concentrated crude sample. The total mass loaded will depend on the column capacity.

    • Run the scaled-up preparative method.

  • Fraction Collection:

    • Set the fraction collector to collect fractions based on time or UV signal threshold.

    • It is advisable to collect narrow time-sliced fractions across the main peak to allow for more precise pooling based on purity.[8]

  • Purity Analysis of Collected Fractions:

    • Analyze an aliquot of each collected fraction using the developed analytical HPLC method to determine the purity of each fraction.

    • Pool the fractions that meet the desired purity specification (e.g., >95% pure).

Protocol 3: Post-Purification Desalting

Following IP-RP HPLC purification using buffers containing non-volatile salts like TEAA, a desalting step is crucial, especially for downstream biological applications or mass spectrometry analysis.[17][18]

Desalting Process pooled_fraction Pooled HPLC Fractions (containing TEAA) desalting_method Desalting Method pooled_fraction->desalting_method spin_column Centrifugal Gel Filtration (Spin Column) desalting_method->spin_column precipitation Ethanol (B145695) Precipitation desalting_method->precipitation desalted_oligo Desalted 2'-OMe Oligo spin_column->desalted_oligo precipitation->desalted_oligo

Caption: Common methods for desalting purified oligonucleotides.

A. Desalting using Centrifugal Gel Filtration (Spin Columns):

This method is rapid and efficient for removing ion-pair reagents and salts.[17][18]

  • Column Equilibration:

    • Select a spin column with a molecular weight cutoff appropriate for the size of your oligonucleotide (e.g., 3K MWCO).

    • Equilibrate the spin column by adding ultrapure water and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times.

  • Sample Loading and Desalting:

    • Load the pooled, purified oligonucleotide fraction onto the equilibrated spin column.

    • Centrifuge the column at the recommended speed and time. The desalted oligonucleotide will be collected in the eluate. Salts and ion-pairing reagents are retained in the column matrix.[19]

  • Recovery:

    • The desalted sample is ready for quantification and downstream applications. This method typically results in high recovery of the oligonucleotide.[17]

B. Desalting by Ethanol Precipitation:

This is a traditional and cost-effective method for desalting.[19]

  • Initial Evaporation:

    • If the volume of the pooled fraction is large, reduce the volume using a vacuum concentrator (e.g., SpeedVac). This also helps to remove some of the volatile TEAA.[18]

  • Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (NaOAc), pH 5.2, to the concentrated oligonucleotide solution.

    • Add 3 volumes of cold absolute ethanol.

    • Mix well and incubate at -20 °C or -80 °C for at least 1 hour to precipitate the oligonucleotide.

  • Pelleting and Washing:

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4 °C to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol to remove residual salts.

    • Centrifuge again for 15 minutes, and carefully remove the supernatant.

  • Drying and Resuspension:

    • Air-dry or vacuum-dry the pellet to remove all traces of ethanol.

    • Resuspend the purified, desalted oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer.

Conclusion

The purification of 2'-OMe modified oligonucleotides to a high degree of purity is essential for their successful application in research, diagnostics, and therapeutics. Ion-pair reversed-phase HPLC is a robust and scalable technique that provides the necessary resolution to separate the full-length product from synthesis-related impurities. Careful method development at the analytical scale, followed by a well-executed scale-up to preparative chromatography, is key to achieving high-purity products. Post-purification desalting is a critical final step to ensure the suitability of the oligonucleotide for downstream applications. The protocols and data presented here provide a comprehensive guide for scientists and researchers working with 2'-OMe modified oligonucleotides.

References

Application Notes and Protocols for Activators in 2'-O-Methyl Phosphoramidite Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides, particularly those containing 2'-O-Methyl (2'-OMe) RNA modifications, is of paramount importance in the development of therapeutic and diagnostic agents. The 2'-OMe modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands. The efficiency of oligonucleotide synthesis is critically dependent on the coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain. This reaction is catalyzed by an activator, and the choice of activator can significantly impact coupling efficiency, reaction time, and the purity of the final product. This document provides a detailed overview of common activators used for 2'-O-Methyl phosphoramidite coupling, their performance characteristics, and detailed protocols for their use.

Activator Properties and Performance

The selection of an appropriate activator is a critical parameter in solid-phase oligonucleotide synthesis. The ideal activator should enable rapid and complete coupling of the 2'-O-Me phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain while minimizing side reactions. Key properties of an activator include its acidity (pKa) and nucleophilicity. The most commonly used activators for 2'-O-Me phosphoramidite coupling are 1H-Tetrazole and its derivatives, 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), as well as the imidazole (B134444) derivative, 4,5-Dicyanoimidazole (DCI).

Data Presentation: Activator Performance in 2'-O-Methyl Phosphoramidite Coupling

The following table summarizes the key properties and performance characteristics of common activators for 2'-O-Methyl phosphoramidite coupling reactions. Direct comparative studies under identical conditions for all 2'-O-Me phosphoramidites are not extensively available in the literature; therefore, the data presented is a consolidation of findings from various sources.

ActivatorpKaRecommended ConcentrationTypical Coupling Time for 2'-O-Me RNACoupling EfficiencyKey Characteristics & Remarks
1H-Tetrazole 4.80.45 M12 - 15 minutes[1][2]GoodThe historical standard activator. Less acidic than ETT and BTT. Can be slow for sterically hindered phosphoramidites like 2'-O-Me monomers. May require extended coupling times.
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.5 M[2]~6 minutesVery Good to ExcellentMore acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator for both DNA and RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT) 4.10.3 M[2]~3 minutes[1]ExcellentMore acidic than ETT, resulting in very fast coupling times. Often considered the activator of choice for RNA synthesis, including 2'-O-Me modifications, with reported coupling efficiencies >99%.[3]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.0 M[1]3 - 15 minutes[1][4]ExcellentLess acidic but more nucleophilic than tetrazole derivatives.[1] This combination leads to rapid coupling with a reduced risk of acid-catalyzed side reactions like detritylation.[1] It has shown superior performance in the synthesis of long or complex oligonucleotides, providing significantly higher yields of full-length product compared to tetrazole in some cases.[1]

Note: Coupling efficiency is highly dependent on the specific 2'-O-Me phosphoramidite (A, C, G, or U), the solid support, the synthesizer, and the freshness and purity of all reagents. The values presented are indicative and should be optimized for specific applications.

Experimental Protocols

The following are detailed protocols for the use of ETT, BTT, and DCI as activators in the solid-phase synthesis of 2'-O-Methyl oligonucleotides. These protocols assume the use of a standard automated DNA/RNA synthesizer.

General Precautions and Reagent Preparation
  • All reagents, especially the acetonitrile (B52724) (ACN) diluent and the activator solutions, must be anhydrous. The presence of moisture significantly reduces coupling efficiency.

  • Phosphoramidite solutions should be prepared fresh in anhydrous ACN and used within a few days.

  • The synthesizer lines should be thoroughly flushed with anhydrous ACN before initiating the synthesis.

Protocol 1: 2'-O-Methyl Oligonucleotide Synthesis using 5-Ethylthio-1H-tetrazole (ETT) Activator

Reagents:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)

  • ETT Activator Solution (0.25 M in anhydrous ACN)

  • Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis.

  • Anhydrous Acetonitrile (ACN)

Synthesis Cycle:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Wash: Thoroughly wash the support with anhydrous ACN to remove the deblocking solution and any residual moisture.

  • Coupling: Deliver the 2'-O-Methyl phosphoramidite solution and the ETT activator solution simultaneously to the synthesis column. Allow a coupling time of 6 minutes .

  • Wash: Wash the support with anhydrous ACN.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride/N-methylimidazole).

  • Wash: Wash the support with anhydrous ACN.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Wash: Thoroughly wash the support with anhydrous ACN to prepare for the next cycle.

  • Repeat the cycle for each subsequent monomer addition.

Protocol 2: 2'-O-Methyl Oligonucleotide Synthesis using 5-Benzylthio-1H-tetrazole (BTT) Activator

Reagents:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)

  • BTT Activator Solution (0.3 M in anhydrous ACN)[2]

  • Standard capping, oxidation, and deblocking solutions.

  • Anhydrous Acetonitrile (ACN)

Synthesis Cycle:

  • Deblocking: Remove the 5'-DMT group with 3% TCA or DCA in DCM.

  • Wash: Wash with anhydrous ACN.

  • Coupling: Co-deliver the 2'-O-Methyl phosphoramidite and BTT activator solutions. Due to the high activity of BTT, a shorter coupling time of 3 minutes is typically sufficient.[1]

  • Wash: Wash with anhydrous ACN.

  • Capping: Cap unreacted 5'-hydroxyls.

  • Wash: Wash with anhydrous ACN.

  • Oxidation: Oxidize the phosphite linkage.

  • Wash: Wash with anhydrous ACN.

  • Proceed to the next synthesis cycle.

Protocol 3: 2'-O-Methyl Oligonucleotide Synthesis using 4,5-Dicyanoimidazole (DCI) Activator

Reagents:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)

  • DCI Activator Solution (0.25 M in anhydrous ACN for routine synthesis)[1]

  • Standard capping, oxidation, and deblocking solutions.

  • Anhydrous Acetonitrile (ACN)

Synthesis Cycle:

  • Deblocking: Perform the standard detritylation step.

  • Wash: Wash with anhydrous ACN.

  • Coupling: Deliver the 2'-O-Methyl phosphoramidite and DCI activator solutions to the column. A coupling time of 3-5 minutes is generally recommended. For particularly difficult couplings or for the synthesis of very long oligonucleotides, the coupling time can be extended to 15 minutes.[4]

  • Wash: Wash with anhydrous ACN.

  • Capping: Perform the standard capping step.

  • Wash: Wash with anhydrous ACN.

  • Oxidation: Perform the standard oxidation step.

  • Wash: Wash with anhydrous ACN.

  • Continue with the subsequent cycles.

Visualization of Key Processes

Phosphoramidite Coupling Reaction Mechanism

The following diagram illustrates the general mechanism of the phosphoramidite coupling reaction, which is initiated by the activator.

G Phosphoramidite 2'-O-Me Phosphoramidite Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Protonation & Nucleophilic Attack Activator Activator (e.g., DCI, ETT, BTT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack by 5'-OH Growing_Oligo Growing Oligonucleotide (with free 5'-OH) Growing_Oligo->Coupled_Product Final_Product Stable Phosphate Triester Coupled_Product->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., Iodine) Oxidizing_Agent->Final_Product

Caption: General mechanism of phosphoramidite coupling.

Solid-Phase Oligonucleotide Synthesis Workflow

The diagram below outlines the cyclical nature of solid-phase oligonucleotide synthesis.

G Start Start with Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle G cluster_properties Activator Properties cluster_effects Impact on Coupling Reaction Acidity Acidity (pKa) Coupling_Speed Coupling Speed Acidity->Coupling_Speed Increases Side_Reactions Side Reactions (e.g., Detritylation) Acidity->Side_Reactions Increases Risk Nucleophilicity Nucleophilicity Nucleophilicity->Coupling_Speed Increases Coupling_Efficiency Coupling Efficiency Coupling_Speed->Coupling_Efficiency Positively Correlates

References

Application of 2'-O-Methyl Modifications in siRNA Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, unmodified siRNAs are susceptible to degradation by nucleases and can trigger an innate immune response. Chemical modifications are therefore essential to enhance their stability, specificity, and overall therapeutic potential. Among the most widely used modifications is the 2'-O-methyl (2'-OMe) substitution on the ribose sugar. This modification offers a favorable balance of increased nuclease resistance, reduced immune stimulation, and maintained gene silencing activity. These application notes provide a comprehensive overview of the strategic application of 2'-OMe modifications in siRNA design, supported by quantitative data and detailed experimental protocols.

Key Applications of 2'-OMe Modifications

The incorporation of 2'-OMe modifications into siRNA duplexes addresses several key challenges in their therapeutic development:

  • Enhanced Stability: The 2'-OMe group protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly extending the half-life of siRNAs in serum and within cells.[] This increased stability is crucial for achieving sustained gene silencing in vivo.

  • Reduced Immune Stimulation: Unmodified siRNAs can be recognized by Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[2] 2'-OMe modifications, particularly at specific positions within the siRNA sequence, can effectively abrogate this immune response, improving the safety profile of the therapeutic.[2][3]

  • Improved Specificity and Reduced Off-Target Effects: While chemical modifications can sometimes impact on-target activity, strategic placement of 2'-OMe groups, especially in the seed region of the guide strand, can reduce miRNA-like off-target effects.[4][5][6] This is achieved by sterically hindering the binding of the siRNA to unintended mRNA targets.

Data Presentation: Impact of 2'-OMe Modifications

The following tables summarize the quantitative effects of 2'-OMe modifications on various aspects of siRNA performance. It is important to note that the specific impact of these modifications can be sequence- and position-dependent.

Modification StrategyTarget Gene/SequenceSystemKey FindingReference
2'-OMe at position 2 of the guide strandMAPK14HeLa cellsReduced off-target transcript silencing by ~80% without affecting on-target silencing.[4]
Alternating 2'-OMe and 2'-OH (positions 1-8)Not specifiedHuman PBMCsKept IC50 values within twofold of unmodified siRNA while abolishing detectable TLR7 activation.[]
Single 2'-OMe at position 2 of the guide strandNot specifiedIn vitroProlonged serum half-life from 2 minutes to >6 hours.[]
2'-OMe modifications in the seed region (positions 2-5)Not specifiedNot specifiedInhibit the off-target effect of siRNA.[7]
2'-OMe modifications in the seed region (positions 6-8)Not specifiedNot specifiedPromote both on-target and off-target effects.[7]

Table 2: Comparative Silencing Activity (IC50 Values)

siRNA ModificationTargetIC50 (nM)Reference
Unmodified siRNAVanilloid Receptor 1 (VR1)~70 (as phosphorothioate)[8]
2'-O-methyl-modified oligonucleotideVanilloid Receptor 1 (VR1)~220[8]
siRNA (unmodified)Vanilloid Receptor 1 (VR1)0.06[8]

Mandatory Visualizations

Signaling Pathway of siRNA-mediated Gene Silencing siRNA 2'-OMe Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional for short siRNAs) RISC_loading RISC Loading siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC Activated RISC (with Guide Strand) RISC_loading->RISC mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: siRNA-mediated gene silencing pathway with 2'-OMe modified siRNA.

Experimental Workflow for Assessing 2'-OMe siRNA Efficacy cluster_synthesis siRNA Preparation cluster_invitro In Vitro Evaluation cluster_analysis Endpoint Analysis Synthesis Solid-Phase Synthesis of 2'-OMe siRNA Purification Purification (e.g., HPLC) Synthesis->Purification Annealing Annealing of Strands Purification->Annealing Transfection Transfection with 2'-OMe siRNA Annealing->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis Analysis Incubation->Analysis qPCR RT-qPCR (mRNA levels) Analysis->qPCR Western_Blot Western Blot (Protein levels) Analysis->Western_Blot Microarray Microarray (Off-target analysis) Analysis->Microarray

Caption: Workflow for evaluating 2'-OMe modified siRNA efficacy.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-OMe Modified siRNA

This protocol outlines the general steps for synthesizing 2'-OMe modified RNA oligonucleotides using an automated solid-phase synthesizer.

Materials:

  • 2'-OMe phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Cleavage and deprotection solutions (e.g., AMA - ammonia/methylamine mixture)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare the synthesizer by loading the 2'-OMe phosphoramidites, solid support, and all necessary reagents according to the manufacturer's instructions.[9][10][11]

  • Sequence Programming: Program the desired siRNA sequence into the synthesizer software.

  • Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite (B1245037) to the growing chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the CPG support is transferred to a vial.

    • Add the cleavage and deprotection solution (e.g., AMA) and incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove protecting groups from the bases and phosphate backbone.[12]

  • Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Quantification and Annealing: Quantify the purified single strands using UV spectrophotometry. Anneal the sense and antisense strands in an appropriate buffer to form the final siRNA duplex.

Protocol 2: In Vitro Nuclease Resistance Assay

This assay evaluates the stability of 2'-OMe modified siRNAs in the presence of serum nucleases.

Materials:

  • 2'-OMe modified siRNA and unmodified control siRNA

  • Fetal bovine serum (FBS) or human serum

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, dilute the 2'-OMe modified and unmodified siRNAs to a final concentration of 1 µM in a solution containing 50% FBS (or human serum) and 50% nuclease-free water.

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction tube and immediately place it on ice or add a stop solution (e.g., EDTA) to inactivate nucleases.

  • Gel Electrophoresis:

    • Mix the aliquots with gel loading buffer.

    • Load the samples onto a 20% native polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold).

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the full-length siRNA band at each time point to determine the degradation rate. The stability is often reported as the half-life (t1/2) of the siRNA.

Protocol 3: In Vitro Cytokine Induction Assay

This protocol assesses the potential of 2'-OMe modified siRNAs to induce an innate immune response in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • 2'-OMe modified siRNA and unmodified control siRNA

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium supplemented with 10% FBS

  • Transfection reagent suitable for PBMCs (e.g., Lipofectamine RNAiMAX)

  • Positive control (e.g., a known immunostimulatory RNA sequence or TLR agonist)

  • ELISA kits for human IFN-α and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium.[13]

  • Transfection Complex Formation:

    • In separate tubes, dilute the siRNAs (2'-OMe modified, unmodified control, and positive control) and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.

  • Cell Treatment: Add the siRNA-transfection reagent complexes to the wells containing PBMCs.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement:

    • Perform ELISAs for IFN-α and TNF-α on the collected supernatants according to the kit manufacturer's instructions.[14]

    • Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine levels induced by the 2'-OMe modified siRNA to those of the unmodified control and the negative control (cells treated with transfection reagent alone).

Conclusion

The strategic incorporation of 2'-O-methyl modifications is a cornerstone of modern siRNA therapeutic design. These modifications enhance nuclease resistance, mitigate innate immune responses, and can be used to fine-tune specificity. The protocols and data presented in these application notes provide a framework for researchers and drug developers to effectively utilize 2'-OMe chemistry to advance their siRNA-based projects. Careful consideration of the position and density of 2'-OMe modifications is crucial for optimizing the therapeutic index of siRNA candidates.

References

Application Notes and Protocols: 2'-O-Methylated Aptamers in Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2'-O-methyl (2'-O-Me) modified RNA aptamers in various diagnostic platforms. The included protocols offer generalized methodologies for key experimental procedures, from aptamer generation to application in common assay formats.

Application Note 1: The Role of 2'-O-Methylation in Enhancing Aptamer Stability

Aptamers, synthetic single-stranded DNA or RNA oligonucleotides, are recognized for their high specificity and affinity for a wide range of targets, from small molecules to whole cells.[1][2] However, natural RNA is highly susceptible to degradation by nucleases present in biological samples like serum or plasma, which has historically limited its diagnostic and therapeutic applications.[3]

Chemical modification is a key strategy to overcome this limitation.[4] The substitution of the 2'-hydroxyl (2'-OH) group of the ribose sugar with a 2'-O-methyl (2'-O-Me) group is a common and effective modification.[1][3] This alteration provides significant resistance to nuclease degradation, thereby dramatically increasing the aptamer's half-life in biological matrices.[3][5] Fully 2'-O-methylated oligonucleotides have demonstrated minimal degradation even after prolonged incubation in human serum.[5] This enhanced stability is crucial for the development of robust and reliable diagnostic reagents and point-of-care tests.[6]

Data Summary: Stability of Modified Aptamers in Serum

The following table summarizes the comparative half-life of aptamers with various chemical modifications when incubated in serum.

Aptamer/Oligonucleotide ModificationHalf-life in Human SerumReference(s)
Unmodified DNA~5 hours[6]
2'-Fluoro (2'-F) RNA~10 hours[6]
2'-O-Methyl (2'-O-Me) RNA >240 hours (estimated)
2'-F (Guanine) + 2'-O-Me (Adenine, Cytosine, Uracil) >240 hours (estimated)
3'-Inverted dT Cap (on DNA)Modest increase over unmodified DNA[5]

Application Note 2: Diagnostic Platforms Utilizing 2'-O-Methylated Aptamers

The superior stability and specificity of 2'-O-Me aptamers make them ideal recognition elements for a variety of diagnostic assays.[4] They can be seamlessly integrated into established platforms as alternatives to antibodies, often providing advantages in terms of synthesis, stability, and versatility.[7][8]

Electrochemical Biosensors

Electrochemical aptamer-based (E-AB) biosensors detect the binding of a target analyte through a measurable change in electrochemical properties, such as current or impedance.[9][10] In a typical setup, an aptamer is immobilized on an electrode surface. Target binding induces a conformational change in the aptamer, altering the signal from a redox probe, which is then measured.[9] The use of 2'-O-Me aptamers enhances the sensor's reusability and stability in complex samples like whole milk or human serum.[11]

Fluorescence-Based Assays

These assays leverage changes in fluorescence to detect target binding.[12] A common strategy involves fluorescence resonance energy transfer (FRET), where a fluorophore-labeled aptamer interacts with a quencher (e.g., graphene oxide).[12] In the absence of the target, the aptamer adsorbs to the quencher, and fluorescence is low ("signal-off"). Upon binding its target, the aptamer undergoes a conformational change, dissociates from the quencher, and fluorescence is restored ("signal-on").[12] The stability of 2'-O-Me aptamers ensures consistent performance in these assays.

Lateral Flow Assays (LFA)

LFAs are paper-based devices for rapid, point-of-care testing.[13][14] In a typical sandwich format, a sample containing the analyte is applied to the device. It first encounters a labeled aptamer (e.g., conjugated to gold nanoparticles) in the conjugate pad. This complex then flows via capillary action to a test line, where a second, immobilized aptamer captures the complex, resulting in a visible signal.[8] Aptamers offer significant advantages over antibodies in LFAs due to their high stability (no need for a cold chain), ease of synthesis, and controlled modification.[13][15]

Enzyme-Linked Aptamer Sorbent Assays (ELASA)

ELASA is analogous to the widely used enzyme-linked immunosorbent assay (ELISA), where aptamers are used in place of antibodies as the capture or detection agents. In a sandwich ELASA, a capture aptamer is immobilized on a plate, the target is added, and a second, biotinylated aptamer is used for detection via a streptavidin-enzyme conjugate.[16] The robustness of 2'-O-Me aptamers contributes to the reliability and shelf-life of ELASA kits.

Data Summary: Performance of Aptamer-Based Diagnostic Assays

The following table provides examples of the performance of various aptamer-based diagnostic platforms.

Assay TypeAnalyteLimit of Detection (LOD)Reference(s)
Aptamer-based ELISAPlatelet-Derived Growth Factor (PDGF-BB)100 fM[12]
Fluorescence-based AssayATP and CocainenM range[12]
Fluorogenic RNA Aptamer AssayM.SssI Methyltransferase1.6 x 10⁻³ U mL⁻¹[17]
Aptamer-based LFACancer Antigen 125 (CA125)5.21 U mL⁻¹[8]
Electrochemical BiosensorBrain Natriuretic Peptide (BNP-32)1 pg/mL[18]

Protocols

Protocol 1: Generation of 2'-O-Methylated Aptamers via SELEX

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the standard in vitro process for isolating aptamers that bind to a specific target.[19] To generate nuclease-resistant aptamers, the starting library contains nucleotides with 2'-O-methyl modifications.

SELEX_Workflow cluster_0 SELEX Cycle (Iterative) cluster_1 Post-Selection Analysis lib 1. 2'-O-Me Modified Oligonucleotide Library inc 2. Incubation (Library + Target) lib->inc Introduce Target part 3. Partitioning (Remove Unbound) inc->part elute 4. Elution (Collect Bound) part->elute Isolate Complexes unbound Unbound Sequences (Discarded) part->unbound amp 5. Reverse Transcription & PCR Amplification elute->amp trans 6. In Vitro Transcription (Regenerate 2'-O-Me RNA) amp->trans enrich Enriched Pool for Next Round trans->enrich enrich->inc Repeat 8-15x seq Sequencing enrich->seq char Binding & Stability Characterization seq->char

Fig 1. Workflow for in vitro selection of 2'-O-methylated aptamers (SELEX).

Methodology:

  • Library Preparation: Synthesize a single-stranded nucleic acid library (typically RNA) where all, or a subset of, nucleotides contain the 2'-O-methyl modification. The library consists of a central random region (20-80 nt) flanked by constant sequences for PCR amplification.[20]

  • Incubation: Incubate the 2'-O-Me library with the target molecule (e.g., protein, small molecule) in a specific binding buffer. Incubation conditions (temperature, time, ionic strength) should be optimized for the target.

  • Partitioning: Separate the aptamer-target complexes from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or magnetic beads conjugated to the target.[19]

  • Washing and Elution: Wash the complexes to remove non-specifically bound sequences. Elute the bound aptamers from the target, often by changing pH, temperature, or using a denaturant.

  • Amplification:

    • Reverse transcribe the eluted 2'-O-Me RNA aptamers into cDNA.

    • Amplify the cDNA pool using PCR with primers complementary to the constant regions.

  • Pool Regeneration: Use the amplified dsDNA as a template for in vitro transcription to generate an enriched RNA pool containing 2'-O-methylated nucleotides for the next round of selection.[20]

  • Iteration: Repeat the cycle (steps 2-6) 8-15 times. The selection pressure can be increased in later rounds (e.g., by reducing target concentration or increasing wash stringency) to isolate high-affinity binders.

  • Sequencing and Characterization: After the final round, the enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity (e.g., via filter binding assays) and stability of promising candidates are then characterized.[3]

Protocol 2: General Protocol for Aptamer-Based Lateral Flow Assay (Sandwich Format)

This protocol describes a typical sandwich-format LFA for the detection of a target protein using two different aptamers.

LFA_Workflow cluster_strip Lateral Flow Strip cluster_process Detection Process sp 1. Sample Pad (Sample Applied) cp 2. Conjugate Pad (AuNP-Aptamer1) tl 3. Test Line (Immobilized Aptamer2) cl 4. Control Line (Immobilized Oligo) wp 5. Wick Pad start Sample with Target added start->sp Application bind1 Target binds AuNP-Aptamer1 start->bind1 bind1->cp Occurs here flow Complex flows via capillary action bind1->flow bind2 Complex captured by Aptamer2 at Test Line flow->bind2 control Excess AuNP-Aptamer1 captured at Control Line flow->control bind2->tl Occurs here result_pos Red Line Forms (Positive Result) bind2->result_pos control->cl Occurs here

Fig 2. Principle of a sandwich-type aptamer-based lateral flow assay.

Methodology:

  • Preparation of Components:

    • Conjugate Pad: A primary 2'-O-Me aptamer is conjugated to a reporter label (e.g., gold nanoparticles, AuNPs) and dried onto the conjugate pad.[8]

    • Test Line: A secondary 2'-O-Me aptamer, which recognizes a different epitope on the target, is immobilized in a line on the nitrocellulose membrane.[8]

    • Control Line: An oligonucleotide complementary to the primary aptamer is immobilized downstream of the test line.

  • Sample Application: The liquid sample (e.g., serum, urine) suspected of containing the target analyte is applied to the sample pad.

  • Analyte Binding and Migration: The sample migrates via capillary action to the conjugate pad. If the target is present, it binds to the AuNP-conjugated primary aptamer.

  • Capture at Test Line: The sample, now containing the [Target]-[AuNP-Aptamer1] complex, continues to migrate along the strip. At the test line, the immobilized secondary aptamer captures the complex.

  • Signal Generation: The accumulation of AuNPs at the test line results in the formation of a visible colored (typically red) line, indicating a positive result.

  • Control Line Validation: Unbound AuNP-Aptamer1 complexes continue to migrate to the control line, where they are captured by the complementary oligonucleotide, forming a second colored line. This line confirms that the assay has run correctly.[13]

Protocol 3: General Protocol for an Electrochemical Aptasensor

This protocol outlines the basic steps for detecting a target using a label-free electrochemical aptasensor where binding causes a conformational change.

Electrochemical_Sensor cluster_0 Sensor Preparation & Operation cluster_1 Mechanism of Detection prep 1. Electrode Preparation (e.g., Gold Electrode) immob 2. Aptamer Immobilization (e.g., via Thiol-Au bond) prep->immob block 3. Surface Passivation (Block non-specific sites) immob->block state1 Aptamer in initial state on electrode immob->state1 measure1 4. Baseline Measurement (Electrochemical Signal) block->measure1 incub 5. Sample Incubation (Introduce Target) measure1->incub measure2 6. Post-Binding Measurement incub->measure2 bind Target Binding incub->bind result 7. Signal Analysis (ΔSignal ∝ [Target]) measure2->result signal Change in Current/ Impedance Detected measure2->signal state1->bind Add Target state2 Conformational Change bind->state2 state2->signal

Fig 3. Workflow for an electrochemical aptasensor based on conformational change.

Methodology:

  • Electrode Preparation: Clean a working electrode (e.g., gold) thoroughly.

  • Aptamer Immobilization: Immobilize a thiolated 2'-O-Me aptamer onto the gold electrode surface. This forms a self-assembled monolayer (SAM).

  • Surface Passivation: Treat the electrode surface with a blocking agent (e.g., 6-mercapto-1-hexanol) to fill any remaining bare spots on the gold surface. This prevents non-specific binding of other molecules.

  • Baseline Measurement: Place the functionalized electrode into a measurement buffer containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). Measure the baseline electrochemical signal using a technique like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS).[11]

  • Target Binding: Incubate the electrode with the sample solution. If the target is present, it will bind to the immobilized aptamers, causing them to undergo a significant conformational change (e.g., from a flexible linear structure to a rigid folded structure).[9]

  • Signal Measurement: After incubation, measure the electrochemical signal again. The aptamer's conformational change will alter the access of the redox probe to the electrode surface, resulting in a measurable change in the current or impedance.

  • Quantification: The magnitude of the change in the electrochemical signal is proportional to the concentration of the target analyte in the sample.

Protocol 4: General Protocol for a "Signal-On" Fluorescence-Based Assay

This protocol describes a common fluorescence assay using a fluorophore-labeled aptamer and a quencher, such as graphene oxide (GO), for target detection.

Fluorescence_Assay cluster_0 Assay Workflow cluster_1 Logical States mix1 1. Mix Labeled Aptamer with Graphene Oxide (GO) quench 2. Fluorescence is Quenched (Aptamer adsorbs to GO) mix1->quench add_sample 3. Add Sample quench->add_sample state_off [Aptamer-Dye] + GO = Low Fluorescence quench->state_off bind 4. Target Binds Aptamer add_sample->bind release 5. Aptamer-Target complex dissociates from GO bind->release signal 6. Fluorescence is Restored (Signal-On) release->signal measure 7. Measure Fluorescence (Intensity ∝ [Target]) signal->measure state_on [Aptamer-Target] + GO = High Fluorescence signal->state_on state_off->state_on Target Binding

Fig 4. Principle of a "Signal-On" fluorescence assay using a quencher.

Methodology:

  • Reagent Preparation:

    • Synthesize a 2'-O-Me aptamer with a fluorophore (e.g., FAM, Cy5) conjugated to one end.

    • Prepare a solution of a fluorescence quencher, such as graphene oxide (GO).

  • Quenching: Mix the fluorophore-labeled aptamer with the GO solution. The aptamer will adsorb onto the surface of the GO via π-stacking interactions, bringing the fluorophore into close proximity with the quencher. This results in efficient quenching of the fluorescence (a low-fluorescence "signal-off" state).[12]

  • Sample Addition: Add the biological sample to the aptamer-GO mixture.

  • Target Binding and Signal Generation: If the target is present, the aptamer will preferentially bind to it, undergoing a conformational change. This binding disrupts the interaction between the aptamer and the GO, causing the aptamer-target complex to dissociate from the GO surface.[12]

  • Fluorescence Restoration: The release of the fluorophore from the quencher's proximity restores its fluorescence, leading to a "signal-on" state.

  • Detection: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence intensity is directly proportional to the concentration of the target in the sample.

References

Application Notes and Protocols for 2'-O-Methyl Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage, handling, and utilization of 2'-O-Methyl (2'-OMe) phosphoramidite (B1245037) reagents in oligonucleotide synthesis. Adherence to these protocols is critical for ensuring the quality and yield of synthesized oligonucleotides, as well as for maintaining a safe laboratory environment.

Introduction to 2'-O-Methyl Phosphoramidites

2'-O-Methyl modified oligonucleotides are synthetic analogs of RNA that offer significant advantages for therapeutic and diagnostic applications. The presence of a methyl group at the 2' position of the ribose sugar confers increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and improved pharmacokinetic properties.[1][2] These characteristics make 2'-OMe modified oligonucleotides valuable tools in antisense therapy, siRNA applications, and as aptamers.[1]

The synthesis of 2'-OMe oligonucleotides is achieved through solid-phase phosphoramidite chemistry, a well-established method for the automated synthesis of nucleic acids.[3] 2'-OMe phosphoramidites are the key building blocks in this process, and their purity and stability are paramount for the successful synthesis of high-quality oligonucleotides.

Storage of 2'-O-Methyl Phosphoramidite Reagents

Proper storage of 2'-O-Methyl phosphoramidite reagents is crucial to prevent degradation and maintain their reactivity. These reagents are sensitive to moisture and oxidation.[4]

Table 1: Recommended Storage Conditions for 2'-O-Methyl Phosphoramidites

ParameterSolid FormIn Solution (Anhydrous Acetonitrile)
Temperature -10°C to -30°C[5]Room Temperature (on synthesizer)
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Container Tightly sealed, amber glass vialsSeptum-sealed bottles on synthesizer
Duration Long-term (months to years)Short-term (3-5 days)[6][7][8][9]

Note: For long-term storage of solutions, it is recommended to store at -20°C under an inert atmosphere.

Stability of 2'-O-Methyl Phosphoramidite Reagents

The stability of 2'-O-Methyl phosphoramidites is influenced by several factors, primarily moisture, temperature, and the specific nucleobase.

Solution Stability

Once dissolved in anhydrous acetonitrile (B52724) for use on an automated synthesizer, the stability of 2'-O-Methyl phosphoramidites is limited. The primary degradation pathway is hydrolysis, which leads to the formation of the corresponding H-phosphonate, rendering the reagent inactive for coupling.[4][10]

Table 2: Solution Stability of 2'-O-Methyl Phosphoramidites in Anhydrous Acetonitrile

2'-O-Methyl PhosphoramiditeTypical Stability at Room Temperature
2'-OMe-A-CE Phosphoramidite3-5 days[6]
2'-OMe-C(Ac)-CE Phosphoramidite3-5 days[9]
2'-OMe-G(ibu)-CE Phosphoramidite3-5 days[7]
2'-OMe-U-CE Phosphoramidite3-5 days[4]

Note: While a general stability of 3-5 days is cited by manufacturers, specific quantitative data on the percentage of degradation over time for each 2'-O-Methyl phosphoramidite in solution was not available in the reviewed literature. It is best practice to use freshly prepared solutions for optimal synthesis efficiency.

Thermal Stability

Table 3: General Thermal Stability of 2'-O-Methyl Phosphoramidites

ParameterObservation
Thermal Decomposition Can occur at elevated temperatures.
Hazardous Combustion Products Oxides of nitrogen, carbon, and phosphorus.[11]

Note: It is crucial to avoid exposing phosphoramidite reagents to high temperatures. Specific thermal stability studies (e.g., using DSC or TGA) would be required to determine the precise onset of thermal degradation for each compound.

Handling and Safety Precautions

Due to their reactivity and potential hazards, 2'-O-Methyl phosphoramidite reagents must be handled with care in a well-ventilated laboratory, preferably in a fume hood.[11]

Table 4: Personal Protective Equipment (PPE) and Safety Measures

CategoryRecommendation
Eye Protection Safety glasses with side shields or goggles.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]
Skin Protection Laboratory coat.[11]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[11]
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11]
Spill Cleanup Sweep up solid spills carefully to avoid dust formation. Absorb liquid spills with an inert material.[11]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[11]

Experimental Protocols

Protocol for Preparation of Anhydrous Acetonitrile

The quality of anhydrous acetonitrile is critical for successful oligonucleotide synthesis. The water content should be below 30 ppm, and preferably below 10 ppm.

Materials:

  • High-purity acetonitrile (HPLC grade or better)

  • Activated 3Å molecular sieves

  • Oven

  • Dessicator

  • Septum-sealed glass bottle

Procedure:

  • Activate the 3Å molecular sieves by heating them in an oven at 250-300°C for at least 4 hours under vacuum.

  • Cool the activated molecular sieves in a desiccator under an inert atmosphere (argon or nitrogen).

  • Add the activated molecular sieves to the bottle of acetonitrile (approximately 10% v/v).

  • Seal the bottle with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[15]

  • When withdrawing acetonitrile, use a syringe and needle that have been dried in an oven and cooled in a desiccator. Purge the syringe with an inert gas before use.

Protocol for Dissolving 2'-O-Methyl Phosphoramidites

This procedure should be performed under a dry, inert atmosphere to prevent exposure to moisture.

Materials:

  • 2'-O-Methyl phosphoramidite vial

  • Anhydrous acetonitrile

  • Dry, inert gas (argon or nitrogen)

  • Syringes and needles (oven-dried)

  • Synthesizer-compatible bottle with a septum cap

Procedure:

  • Allow the vial of 2'-O-Methyl phosphoramidite to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Carefully open the vial under a gentle stream of argon or nitrogen.

  • Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the phosphoramidite. Some reagents may be oils and require more time to dissolve completely.

  • Once dissolved, use a dry syringe to transfer the solution to the synthesizer-compatible bottle, which has been previously dried and purged with an inert gas.

  • Seal the bottle and place it on the automated DNA/RNA synthesizer.

  • It is recommended to use the dissolved phosphoramidite solution within 3-5 days for optimal performance.[6][7][8][9]

Protocol for Automated Oligonucleotide Synthesis using 2'-O-Methyl Phosphoramidites

The following is a generalized protocol for solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer model and the sequence being synthesized.

Key Steps in the Synthesis Cycle:

  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The 2'-O-Methyl phosphoramidite, pre-activated with an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time (e.g., 6-15 minutes) is often recommended compared to standard DNA phosphoramidites.[6][16]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired sequence is synthesized.

Post-Synthesis Processing:

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treatment with a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). The deprotection conditions for 2'-O-methyl oligonucleotides are generally identical to those for standard oligodeoxynucleotides.[2][15]

Visualizations

Oligonucleotide_Synthesis_Cycle Start Start with Support-Bound Nucleoside Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add 2'-OMe Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Repeat Repeat Cycle for Next Nucleotide Elongated_Chain->Repeat Final Cleavage and Deprotection Elongated_Chain->Final Repeat->Detritylation

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Phosphoramidite_Degradation_Pathway Amidite 2'-O-Methyl Phosphoramidite (Active) H_Phosphonate H-Phosphonate Derivative (Inactive) Amidite->H_Phosphonate Hydrolysis Oxidized_Amidite Oxidized Phosphoramidite (Inactive) Amidite->Oxidized_Amidite Water Moisture (H2O) Oxidation Oxidation

Caption: Primary degradation pathways of phosphoramidite reagents.

References

Troubleshooting & Optimization

Troubleshooting incomplete detritylation in 2'-OMe oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during 2'-O-Methyl (2'-OMe) oligonucleotide synthesis, with a specific focus on incomplete detritylation.

Frequently Asked Questions (FAQs)

Q1: What is incomplete detritylation and why is it a problem in 2'-OMe oligo synthesis?

Incomplete detritylation is the failure to completely remove the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. This failure results in the capping of the unreacted chain, preventing further elongation and leading to the accumulation of n-1 and other shortmer failure sequences.[1] These impurities can be difficult to separate from the desired full-length product and can negatively impact the performance of the final oligonucleotide in downstream applications.

Q2: How does the 2'-OMe modification affect the detritylation step?

The 2'-O-methyl modification itself does not inherently complicate the chemistry of the detritylation step, which is an acid-catalyzed cleavage. Synthesis of 2'-OMe RNA oligonucleotides proceeds in a manner analogous to standard DNA and RNA synthesis.[2] However, the overall synthesis of high-quality, long 2'-OMe oligos requires careful optimization of all steps, including detritylation, to ensure high coupling efficiencies and minimize failure sequences.[3]

Q3: What are the primary causes of incomplete detritylation?

Several factors can contribute to incomplete detritylation:

  • Suboptimal Deblocking Acid: The concentration and type of acid are critical. While a strong acid like Trichloroacetic Acid (TCA) can lead to depurination, a weaker acid like Dichloroacetic Acid (DCA) might result in incomplete detritylation if not used at the optimal concentration and for a sufficient duration.[4]

  • Presence of Water: Moisture in reagents, especially the deblocking solution or acetonitrile (B52724) (ACN), can significantly slow down the detritylation kinetics.[3][5][6][7][8][9] Water can compete with the DMT cation for the acid, reducing its effectiveness.

  • Insufficient Reagent Delivery: Inadequate flow or poor mixing of the deblocking solution within the synthesis column can lead to localized areas where the detritylation reaction does not go to completion.

  • Solid Support Issues: The type and packing of the solid support can influence reagent flow and accessibility. Swelling of the support can sometimes lead to high back pressure and incomplete reactions.[9]

  • Sequence-Dependent Effects: The rate of detritylation can be influenced by the 5'-terminal base, with the general order being A > G > T > C.[10] Oligonucleotides with a 5'-terminal C or T may require longer detritylation times.[10]

Troubleshooting Guide

Problem: Analysis of the crude oligonucleotide shows a high percentage of failure sequences (n-1, n-2, etc.), suggesting incomplete detritylation.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Verify Reagent Quality and Preparation

Question: Are your detritylation reagents and solvents of high quality and properly prepared?

Answer: The quality of your reagents is paramount for successful oligonucleotide synthesis.

  • Deblocking Acid: Use a fresh solution of Dichloroacetic Acid (DCA) in a non-binding solvent like dichloromethane (B109758) or toluene.[9] Avoid solvents such as acetonitrile, THF, and nitromethane (B149229) which can bind with the acid and reduce its effectiveness.[9]

  • Anhydrous Conditions: Ensure all reagents, particularly acetonitrile (ACN) and the activator, are anhydrous.[3] The presence of water can significantly decrease coupling efficiency and slow detritylation.[3][5][6][7][8][9] Consider using molecular sieves to dry solvents.[5]

Step 2: Optimize Detritylation Conditions

Question: Are the detritylation time and acid concentration optimized for your synthesis scale and sequence?

Answer: The standard detritylation conditions may need to be adjusted based on your specific requirements.

ParameterStandard ConditionOptimized Condition (if needed)Rationale
Deblocking Acid 2-3% Dichloroacetic Acid (DCA) in DichloromethaneIncrease DCA concentrationTo ensure rapid and complete saturation of the oligonucleotide with acid, which can lead to faster and more complete detritylation.[4][6][7][9]
Contact Time 60 - 180 secondsExtend contact time up to 360 secondsTo allow sufficient time for the reaction to go to completion, especially for longer oligos or sequences with terminal C or T.[11]
Additives None0.1% lower alcohol (e.g., methanol (B129727) or ethanol) or 0.1-1.0% 1H-pyrrole to the DCA solutionThese additives have been shown to act as non-depurinating detritylating agents, potentially increasing the yield of the desired oligonucleotide.[11]
Step 3: Analytical Methods for Detecting Incomplete Detritylation

Question: How can I accurately detect and quantify incomplete detritylation?

Answer: Several analytical techniques can be employed to assess the purity of your synthesized oligonucleotide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for analyzing crude oligonucleotides. Incomplete detritylation will result in DMT-on failure sequences, which can be separated from the DMT-off full-length product.

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on charge and can effectively resolve failure sequences from the full-length product.[8]

  • Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides and can be used to quantify the percentage of full-length product versus shorter failure sequences.[11]

  • Mass Spectrometry (MS): Mass spectrometry provides definitive identification of the full-length product and any failure sequences by their molecular weights.

Experimental Protocol: Manual Detritylation for Analysis

In some cases, it may be necessary to manually detritylate a sample of the crude product to confirm that the observed failure peaks are indeed due to incomplete detritylation during synthesis.

  • Dissolve the dried, DMT-on crude oligonucleotide in 200-500 µL of 80% acetic acid.[12]

  • Allow the reaction to proceed for 20 minutes at room temperature.[12]

  • Add an equal volume of 95% ethanol.[12]

  • Lyophilize the sample to dryness.[12]

  • Re-analyze the sample using the analytical methods described above. A significant reduction in the failure peaks and an increase in the full-length product peak would confirm that incomplete detritylation was the primary issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete detritylation.

TroubleshootingWorkflow start Incomplete Detritylation Suspected (High n-1 peak in analysis) reagent_check Step 1: Verify Reagent Quality - Fresh Deblocking Acid - Anhydrous Solvents start->reagent_check condition_optimization Step 2: Optimize Detritylation Conditions - Acid Concentration - Contact Time - Additives reagent_check->condition_optimization Reagents OK problem_solved Problem Resolved: Full-Length Product Yield Improved reagent_check->problem_solved Replaced Bad Reagents analytical_verification Step 3: Analytical Verification - RP-HPLC / AEX-HPLC - CGE / MS - Manual Detritylation condition_optimization->analytical_verification Conditions Optimized condition_optimization->problem_solved Conditions Successful synthesis_check Review Synthesizer Performance - Reagent Delivery - Column Sealing analytical_verification->synthesis_check Incomplete Detritylation Confirmed support_check Consider Solid Support - Swelling Properties - Packing Density synthesis_check->support_check Synthesizer OK support_check->problem_solved Adjustments Made escalate Issue Persists: Consult Senior Scientist or Technical Support support_check->escalate No Obvious Cause

Caption: A flowchart outlining the systematic approach to troubleshooting incomplete detritylation.

Signaling Pathway and Experimental Workflow Diagrams

The process of solid-phase oligonucleotide synthesis, including the critical detritylation step, can be visualized as a cyclical workflow.

OligoSynthesisCycle Detritylation Detritylation (DMT Removal) Coupling Coupling (Add Monomer) Detritylation->Coupling Free 5'-OH Capping Capping (Block Failures) Coupling->Capping Chain Elongation Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Cycle Continues Oxidation->Detritylation Ready for Next Cycle

Caption: The cyclical four-step process of solid-phase oligonucleotide synthesis.

References

Technical Support Center: Synthesis with 2'-O-Methyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during oligonucleotide synthesis using 2'-O-Methyl (2'-OMe) phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products encountered during oligonucleotide synthesis with 2'-O-Methyl phosphoramidites?

A1: The side products in 2'-OMe oligonucleotide synthesis are similar to those in standard DNA synthesis. The most common impurities include:

  • Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.

  • Hydrolyzed Phosphoramidites: The phosphoramidite (B1245037) monomer can react with trace amounts of water, rendering it unable to couple to the growing oligonucleotide chain.[1]

  • Products of Incomplete Deprotection: Residual protecting groups on the nucleobases or the phosphate (B84403) backbone can lead to a heterogeneous final product.

  • Cyanoethyl Adducts: During the deprotection of the phosphate backbone, acrylonitrile (B1666552) can be generated as a byproduct and can react with the nucleobases, particularly thymine.

  • Modified Nucleobases: Side reactions can occur on the nucleobases themselves, such as transamination of cytosine when using certain deprotection reagents like ethylenediamine (B42938) (EDA).[1]

Q2: Are there any side products that are specific to the use of 2'-O-Methyl phosphoramidites?

A2: While most side products are general to phosphoramidite chemistry, some issues can be more pronounced with 2'-OMe phosphoramidites:

  • Slower Coupling Kinetics: The steric bulk of the 2'-O-methyl group can sometimes lead to slightly lower coupling efficiencies compared to DNA phosphoramidites, potentially increasing the proportion of n-1 and other truncated sequences if coupling times are not optimized.

  • Challenges in Monomer Synthesis: The synthesis of 2'-OMe phosphoramidite monomers, particularly the purines (A and G), is more complex than their deoxy counterparts.[2] This can sometimes lead to impurities in the starting material, which are then incorporated into the final oligonucleotide product.[3]

  • Side Reactions with Specific 2'-O-Me Analogs: Certain specialized 2'-OMe phosphoramidites, such as 2'-OMe-PACE monomers, can be susceptible to degradation by reagents used in the standard synthesis cycle, like N-methylimidazole in the capping step or iodine in the oxidation step.[4]

Q3: How does the deprotection of 2'-O-Methyl oligonucleotides differ from standard DNA oligonucleotides?

A3: A significant advantage of 2'-O-methyl modifications is that the deprotection steps are virtually identical to those used for standard DNA synthesis.[2][5] The 2'-OMe group is stable under the basic conditions used to remove the nucleobase and phosphate protecting groups. This simplifies the overall process compared to other RNA chemistries that require a separate deprotection step for the 2'-hydroxyl protecting group (e.g., TBDMS).[5][6]

Q4: What are the recommended analytical techniques to identify and quantify side products in 2'-O-Methyl oligonucleotide synthesis?

A4: The primary methods for analyzing the purity of 2'-OMe oligonucleotides are:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) are used. RP-HPLC separates based on hydrophobicity and is effective for resolving full-length products from shorter, truncated sequences. IEX-HPLC separates based on charge (the number of phosphate groups) and can also provide high-resolution separation of failure sequences.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with HPLC (LC-MS) to confirm the molecular weight of the full-length product and to identify impurities.[6][7] High-resolution mass spectrometry can help in the characterization of unexpected byproducts.[8]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2'-O-Methyl oligonucleotides.

Issue 1: Low Yield of Full-Length Product

Symptom: Lower than expected yield of the desired oligonucleotide after synthesis and purification, often accompanied by a complex mixture of shorter sequences observed on HPLC or gel electrophoresis.

Potential Causes and Solutions:

Potential CauseRecommended Action
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency. Use anhydrous acetonitrile (B52724) for all reagents and ensure the synthesizer lines are dry. Consider using molecular sieves to dry solvents and phosphoramidite solutions.[1] 2. Use Fresh, High-Purity Reagents: Impurities in phosphoramidites or activators can reduce coupling efficiency. Use freshly prepared solutions of phosphoramidites and high-quality activators. 3. Optimize Coupling Time: 2'-OMe phosphoramidites may require longer coupling times than DNA phosphoramidites due to steric hindrance. A typical coupling time is around 15 minutes.[2] 4. Monitor Coupling Efficiency: Perform a trityl cation assay after each coupling step to monitor the stepwise efficiency. Consistent efficiencies below 98% will significantly impact the final yield of the full-length product.
Inefficient Capping 1. Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of n-1 and other deletion mutants. 2. Consider Alternative Capping Reagents: For sensitive modifications, consider using phenoxyacetic anhydride (Pac₂O) in the capping mix to avoid side reactions like transamidation, especially with guanosine (B1672433) residues.[9]
Degradation during Deprotection 1. Use Appropriate Deprotection Conditions: While 2'-OMe groups are stable, other modifications on the oligonucleotide may not be. If your sequence contains sensitive dyes or other modified bases, use milder deprotection conditions (e.g., UltraMILD monomers and deprotection with potassium carbonate in methanol).[5] 2. Avoid Harsh Deprotecting Agents: For sequences prone to depurination (cleavage of the purine (B94841) base from the sugar), consider using milder deblocking agents than trichloroacetic acid (TCA).
Issue 2: Observation of Unexpected Peaks in HPLC/MS Analysis

Symptom: The appearance of unexpected peaks in the analytical chromatogram or mass spectrum that do not correspond to the target product or simple n-1, n-2 deletions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Phosphoramidite Hydrolysis 1. Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the phosphoramidite monomer to its H-phosphonate, which is inactive in the coupling reaction. This hydrolyzed species may appear as a distinct peak in the analysis of the crude product. Rigorous anhydrous techniques are essential.[1]
Formation of Cyanoethyl Adducts 1. Optimize Deprotection: Acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate backbone, can react with nucleobases. Ensure complete and efficient deprotection to minimize the presence of this reactive species.
Base Modification 1. Choose Appropriate Protecting Groups and Deprotection Reagents: For example, the use of acetyl (Ac) protected dC is recommended to avoid base modification when using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for deprotection.[10] If using ethylenediamine (EDA) for deprotection, be aware of potential transamination of N4-benzoyl cytidine.[1] 2. Avoid Transamidation during Capping: When using labile amine protecting groups on nucleobases (e.g., iPr-Pac on guanosine), the acetic anhydride in the standard capping mix can cause an exchange reaction, leading to an acetyl group on the base that is difficult to remove. Using phenoxyacetic anhydride (Pac₂O) in the capping mix can prevent this.[9]
Mass Spectrometry Artifacts 1. Optimize MS Parameters: For certain modifications, such as 2'-OMe-PACE, side products like decarboxylation can be observed as artifacts of the electrospray ionization process. Re-running the sample with a lower voltage may reduce or eliminate these artifact peaks.[4]

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantitatively assess the efficiency of each coupling step in the oligonucleotide synthesis cycle.

Methodology:

  • After the coupling and capping steps of a specific cycle, the acidic deblocking solution (typically trichloroacetic acid or dichloroacetic acid in dichloromethane), which contains the orange-colored dimethoxytrityl (DMT) cation, is collected as it elutes from the synthesis column.

  • A precise aliquot of this solution is diluted in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • The absorbance of the solution is measured at 498 nm using a UV-Vis spectrophotometer.

  • The coupling efficiency is calculated by comparing the absorbance value to the value from the previous cycle. A steady or increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step for that particular monomer.

Interpretation of Results:

  • Stepwise Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

  • A consistently high stepwise coupling efficiency (>98%) is crucial for obtaining a good yield of the full-length oligonucleotide.

Visualizations

Standard Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Start Start: Solid Support with 5'-OH Deblocking 1. Deblocking (Detritylation) Start->Deblocking TCA or DCA Washing1 Washing Deblocking->Washing1 Coupling 2. Coupling Washing1->Coupling 2'-O-Me Phosphoramidite + Activator Washing2 Washing Coupling->Washing2 Capping 3. Capping Washing2->Capping Acetic Anhydride + NMI Washing3 Washing Capping->Washing3 Oxidation 4. Oxidation Washing3->Oxidation Iodine/Water/Pyridine Washing4 Washing Oxidation->Washing4 End_Cycle End of Cycle: Elongated Chain with 5'-DMT Washing4->End_Cycle End_Cycle->Deblocking Next Cycle

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Problem Low Coupling Efficiency (Low Yield of n) Check_Moisture Check for Moisture in Reagents/System Problem->Check_Moisture Check_Reagents Verify Reagent Quality (Amidites, Activator) Problem->Check_Reagents Check_Time Optimize Coupling Time Problem->Check_Time Anhydrous Implement Strict Anhydrous Protocol Check_Moisture->Anhydrous Fresh_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Fresh_Reagents Increase_Time Increase Coupling Time (e.g., to 15 min) Check_Time->Increase_Time Solution Improved Coupling Efficiency Anhydrous->Solution Fresh_Reagents->Solution Increase_Time->Solution

Caption: A flowchart for troubleshooting low coupling efficiency in 2'-OMe oligonucleotide synthesis.

Common Side Product Formation Pathways

Side_Products Synthesis Oligonucleotide Synthesis Cycle Incomplete_Coupling Incomplete Coupling Synthesis->Incomplete_Coupling Low Efficiency Moisture Moisture (H₂O) Synthesis->Moisture Contamination N_minus_1 n-1 Truncation Incomplete_Coupling->N_minus_1 Hydrolyzed_Amidite Hydrolyzed Phosphoramidite Moisture->Hydrolyzed_Amidite Deprotection Deprotection Acrylonitrile Acrylonitrile (Byproduct) Deprotection->Acrylonitrile Elimination Cyanoethyl_Adduct Cyanoethyl Adduct Acrylonitrile->Cyanoethyl_Adduct Michael Addition

Caption: Simplified pathways for the formation of common side products.

References

Technical Support Center: Optimizing Oxidation for 2'-OMe Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the oxidation step of 2'-O-Methyl (2'-OMe) modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard oxidation procedure during solid-phase oligonucleotide synthesis?

The standard and most common method for oxidizing the phosphite (B83602) triester to a stable phosphate (B84403) triester linkage is treatment with an aqueous iodine solution.[1] Typically, a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water is used. This reaction is generally fast and efficient for standard DNA and RNA synthesis, often requiring less than 30 seconds for complete oxidation.[2][3]

Q2: Why is the standard aqueous iodine oxidation problematic for 2'-OMe containing oligonucleotides?

Oligonucleotides containing 2'-OMe modifications, particularly those with other sensitive functionalities, can be susceptible to degradation and cleavage when exposed to aqueous iodine.[2][4] The presence of water and iodine can lead to undesired side reactions, resulting in lower yield and purity of the final oligonucleotide product.[2][5] For some modified bases, this can lead to significant degradation and the accumulation of truncated sequences.[6]

Q3: What are the recommended alternative oxidation methods for 2'-OMe oligos?

For sensitive oligonucleotides, including those with 2'-OMe modifications, a non-aqueous oxidizer is highly recommended.[2][5] The most common and well-documented alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[2][3][6] CSO is a stable, non-aqueous oxidizing agent that effectively converts the phosphite triester to a phosphate triester without the damaging side effects of aqueous iodine.[6] Other non-aqueous oxidizers, such as tert-butyl hydroperoxide (TBHP), have also been used, but CSO is often preferred due to the instability of peroxides.[5][6][7]

Q4: What are the main advantages of using CSO over aqueous iodine for 2'-OMe oligo synthesis?

The primary advantages of using CSO for the oxidation of 2'-OMe and other sensitive oligonucleotides include:

  • Higher Yield and Purity: CSO minimizes degradation and side reactions, leading to a higher yield of the full-length product and a cleaner product profile as observed in HPLC and mass spectrometry analysis.[6]

  • Prevention of Strand Cleavage: It avoids the strand cleavage that can be induced by aqueous iodine with certain modified nucleosides.[7]

  • Compatibility with Sensitive Modifications: CSO is compatible with a wide range of sensitive modifications beyond 2'-OMe, making it a versatile choice for complex oligonucleotide synthesis.[2]

  • Anhydrous Conditions: Being a non-aqueous oxidizer, CSO helps maintain the anhydrous conditions required for efficient phosphoramidite (B1245037) coupling in subsequent cycles.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of full-length 2'-OMe containing oligonucleotide. Degradation or cleavage of the oligonucleotide chain during the oxidation step due to the use of aqueous iodine.[4][7]Switch to a non-aqueous oxidizer such as 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in acetonitrile (B52724).[2][6]
Presence of multiple shortmer (n-1, n-2, etc.) impurities in HPLC or Mass Spectrometry analysis. Incomplete oxidation of the phosphite triester linkage, which is unstable and cleaves during the subsequent acidic detritylation step.[6] This can be exacerbated by aqueous iodine with sensitive oligos.Ensure complete oxidation by using an optimized protocol. For CSO, a 3-minute oxidation time is recommended.[2][6] For aqueous iodine, ensure the reagent is fresh and the reaction time is sufficient, though switching to CSO is the preferred solution for sensitive oligos.
Observation of unexpected peaks in Mass Spectrometry analysis (e.g., +16 Da). Side reactions during oxidation. For phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can lead to oxidation to a phosphodiester (P=O) linkage.[8] While less common for 2'-OMe phosphodiester synthesis, other oxidative damage to nucleobases can occur.Use a milder, non-aqueous oxidizer like CSO to minimize side reactions.[2] Ensure high-quality, fresh reagents are used.
Discoloration of the solid support after the oxidation step. This is a known issue with certain sensitive bases, such as 7-deaza-dG, when using aqueous iodine, indicating degradation.[6]This strongly indicates that the current oxidation method is too harsh. Immediately switch to a non-aqueous oxidizer like CSO.[6]

Data Presentation

Table 1: Comparison of Oxidation Methods for Sensitive Oligonucleotides

Oxidizer Typical Concentration & Solvent Reaction Time Purity (Qualitative) Key Advantages Key Disadvantages
Aqueous Iodine 0.02M - 0.05M Iodine in THF/Pyridine/Water[9]< 30 seconds[2][3]Lower for sensitive oligos[6]Fast, inexpensive, efficient for standard oligos.Can cause degradation and cleavage of sensitive modifications like 2'-OMe.[2][4][7]
CSO 0.5M in Acetonitrile[2][6]3 minutes[2][6]Higher for sensitive oligos[6]Non-aqueous, stable, minimizes side reactions and degradation.[2][6]More expensive than aqueous iodine.
TBHP VariesVariesComparable to CSO in some cases[7]Non-aqueous.Peroxides can be unstable and may lead to other degradation pathways.[5][6]

Experimental Protocols

Protocol 1: Standard Aqueous Iodine Oxidation

This protocol is suitable for standard DNA and RNA oligonucleotides but is not recommended for sensitive 2'-OMe containing oligos.

  • Reagent Preparation: Prepare a 0.02M solution of iodine in a mixture of THF, pyridine, and water.

  • Oxidation Step: Following the coupling step in the synthesis cycle, deliver the aqueous iodine solution to the synthesis column.

  • Reaction Time: Allow the reaction to proceed for 30 seconds.

  • Washing: Thoroughly wash the column with anhydrous acetonitrile to remove residual water and unreacted reagents before proceeding to the next detritylation step.

Protocol 2: Optimized CSO Oxidation for 2'-OMe Oligonucleotides

This protocol is recommended for oligonucleotides containing 2'-OMe and other sensitive modifications.

  • Reagent Preparation: Use a commercially available 0.5M solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[2][6]

  • Oxidation Step: After the coupling of the phosphoramidite, deliver the 0.5M CSO solution to the synthesis column.

  • Reaction Time: Allow the oxidation reaction to proceed for 3 minutes.[2][6]

  • Washing: Wash the column with anhydrous acetonitrile to remove the CSO and byproducts before the next synthesis cycle.

Visualizations

Oligonucleotide_Synthesis_Cycle Figure 1: Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Free 5'-OH Oxidation 3. Oxidation (Phosphite to Phosphate) Coupling->Oxidation Capping 4. Capping (Blocking of unreacted 5'-OH) Oxidation->Capping Capping->Deblocking Repeat for next cycle

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Oxidation_Comparison Figure 2: Oxidation Reaction Pathways cluster_start cluster_aqueous cluster_nonaqueous Phosphite Phosphite Triester (P-III) (Unstable) Iodine I2 / H2O Phosphite->Iodine Standard Method CSO CSO Phosphite->CSO Optimized Method Phosphate_Iodine Phosphate Triester (P-V) (Stable) Iodine->Phosphate_Iodine Oxidation Degradation Degradation/Cleavage Products (Side reaction for 2'-OMe oligos) Iodine->Degradation Undesired Phosphate_CSO Phosphate Triester (P-V) (Stable) CSO->Phosphate_CSO Oxidation

References

Technical Support Center: Preventing Phosphoramidite Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address phosphoramidite (B1245037) degradation during oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues related to phosphoramidite degradation that can impact the efficiency and quality of oligonucleotide synthesis.

Issue: Low Coupling Efficiency

Low coupling efficiency is a primary indicator of phosphoramidite degradation and can lead to a higher proportion of truncated sequences in the final product.

  • Q1: What are the most common causes of low coupling efficiency?

    • A1: The most frequent causes of low coupling efficiency are the presence of moisture in reagents or on the synthesizer, the use of degraded phosphoramidites, suboptimal activator performance, and issues with the synthesis instrument's fluidics.[1][2] Water is a primary inhibitor as it can hydrolyze the activated phosphoramidite, rendering it inactive.[1]

  • Q2: How can I troubleshoot low coupling efficiency in real-time?

    • A2: The most effective method for real-time monitoring is the trityl cation assay. The dimethoxytrityl (DMT) cation, released during the deblocking step, has a strong orange color and absorbs light around 495 nm. A consistent and strong absorbance reading after each coupling cycle indicates high efficiency. A sudden drop in the trityl signal is a clear indication of a coupling problem in the preceding cycle.[1][2]

  • Q3: My trityl signal is consistently low or decreasing. What steps should I take?

    • A3:

      • Check for Moisture: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution, are anhydrous (<30 ppm water).[3][4] Use fresh, septum-sealed bottles of anhydrous ACN.[5] Consider drying the phosphoramidite solution with 3Å molecular sieves just before use.[3][4]

      • Verify Phosphoramidite Quality: If you suspect degradation, use a fresh vial of phosphoramidite. For dG phosphoramidites, which are particularly unstable, it is crucial to minimize time on the synthesizer.[6]

      • Check the Activator: Ensure the activator solution is fresh and at the correct concentration. Degraded activator will lead to poor coupling.[1]

      • Inspect the Synthesizer: Check for leaks, blocked lines, or clogs in the fluid delivery system that might prevent sufficient reagent from reaching the synthesis column.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q4: What are the optimal storage conditions for phosphoramidites?

    • A4: Phosphoramidites should be stored as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling.[3] They must be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[3]

  • Q5: What is the correct procedure for handling a new vial of phosphoramidite?

    • A5: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[3] Dissolve the phosphoramidite in anhydrous acetonitrile under an inert atmosphere.[5]

  • Q6: How long are phosphoramidites stable once dissolved in acetonitrile?

    • A6: The stability of dissolved phosphoramidites varies depending on the nucleobase. dG phosphoramidites are the least stable and can show significant degradation within a few days at room temperature.[7] It is best practice to use freshly prepared solutions, especially for dG. When stored at -25°C, dG phosphoramidites in acetonitrile (30 mM solution) have been found to be stable for several weeks.[7]

Degradation Pathways

  • Q7: What are the main chemical reactions that cause phosphoramidite degradation?

    • A7: The two primary degradation pathways are hydrolysis and oxidation.[3]

      • Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis, reacting with even trace amounts of water to form an inactive H-phosphonate species.[3]

      • Oxidation: The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air, which is inactive in the coupling reaction.[3]

  • Q8: Why is dG phosphoramidite more unstable than other phosphoramidites?

    • A8: The degradation of dG phosphoramidite is known to be autocatalytic, meaning the degradation products can accelerate further degradation.[6] This inherent instability is a critical consideration during the synthesis of guanine-rich sequences.[3] The doubly hydrolyzed form of dG phosphoramidite is also insoluble in acetonitrile and can precipitate, causing blockages in the synthesizer.[6]

Quantitative Data on Phosphoramidite Stability

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in acetonitrile over a five-week period when stored under an inert gas atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
Thymidine (T)2%
Deoxycytidine (dC)2%
Deoxyadenosine (dA)6%
Deoxyguanosine (dG)39%

Data sourced from Krotz et al., Nucleosides, Nucleotides & Nucleic Acids, 2004.[8]

Experimental Protocols

Protocol 1: HPLC Analysis for Phosphoramidite Purity

This method provides a means to assess the purity of phosphoramidite solutions and detect the presence of degradation products.

  • Objective: To determine the purity of a phosphoramidite sample and identify degradation products such as H-phosphonates and oxidized species.

  • Methodology:

    • Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 to 1.0 mg/mL in anhydrous acetonitrile.[8] To minimize on-column degradation, it is recommended to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to the diluent (e.g., 0.1% v/v).[8]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

      • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[8]

      • Mobile Phase B: Acetonitrile.[8]

      • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the phosphoramidite. For example, a linear gradient from 10% to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.[8]

      • Temperature: Ambient.[8]

      • Detection: UV at 254 nm or a wavelength suitable for the specific nucleobase.[9]

    • Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[9][10] The appearance of additional peaks, particularly earlier eluting ones, is indicative of more polar degradation products such as the H-phosphonate or the oxidized phosphate species.[10]

Protocol 2: ³¹P NMR Spectroscopy for Quality Control

³¹P NMR is a powerful tool for directly observing and quantifying the different phosphorus-containing species in a phosphoramidite sample.

  • Objective: To quantify the relative amounts of the active P(III) phosphoramidite and its inactive P(V) degradation products.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite sample in a deuterated solvent such as acetonitrile-d₃ or chloroform-d. Adding a small amount of a non-nucleophilic base like triethylamine can help stabilize the sample.

    • Acquisition Parameters:

      • Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P observation (e.g., 121.5 MHz on a 300 MHz instrument).

      • Pulse Program: A standard proton-decoupled single-pulse experiment.

      • Relaxation Delay: A relaxation delay of 5-10 seconds is recommended to ensure accurate quantification.

      • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).

    • Data Interpretation:

      • Phosphoramidites (P(III)): Resonate at approximately 140-155 ppm, often as two distinct peaks for the diastereomers.[11]

      • H-phosphonates (Hydrolysis Product): Appear around 0-10 ppm.

      • Phosphate Triesters (Oxidation Product): Resonate near 0 ppm.

      • By integrating the respective peaks, the percentage of the active phosphoramidite and its degradation products can be determined.

Protocol 3: Karl Fischer Titration for Water Content Determination

This protocol outlines the procedure for determining the water content in phosphoramidite solutions or the solvents used for their dissolution, which is critical for preventing hydrolysis.

  • Objective: To accurately quantify the water content in a liquid sample.

  • Methodology (Volumetric Titration):

    • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration vessel is sealed from atmospheric moisture.

    • Solvent Preparation: Add a suitable volume of a dry solvent (e.g., anhydrous methanol) to the titration vessel.

    • Pre-titration: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent and the vessel.

    • Sample Addition: Accurately weigh and inject a known amount of the phosphoramidite solution or solvent into the titration vessel.

    • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached. The instrument will automatically detect the endpoint, which is typically indicated by a persistent color change or an electrochemical measurement.

    • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known water equivalent. The result is typically expressed in parts per million (ppm) or as a percentage.[12]

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed (e.g., low trityl signal) check_moisture Check for Moisture (ACN, Reagents, Lines) start->check_moisture fresh_acn Use Fresh Anhydrous ACN (<30 ppm H2O) check_moisture->fresh_acn Moisture suspected check_amidite Check Phosphoramidite Quality check_moisture->check_amidite Moisture unlikely dry_amidite Dry Amidite Solution (e.g., with 3Å molecular sieves) fresh_acn->dry_amidite resolved Issue Resolved fresh_acn->resolved dry_amidite->check_amidite dry_amidite->resolved fresh_amidite Use a Fresh Vial of Phosphoramidite check_amidite->fresh_amidite Degradation suspected check_activator Check Activator check_amidite->check_activator Amidite is fresh fresh_amidite->check_activator fresh_amidite->resolved fresh_activator Use Fresh Activator Solution check_activator->fresh_activator Activator is old check_instrument Check Instrument Fluidics check_activator->check_instrument Activator is fresh fresh_activator->check_instrument fresh_activator->resolved inspect_lines Inspect for Leaks or Blockages check_instrument->inspect_lines Problem persists inspect_lines->resolved

Caption: Troubleshooting flowchart for low coupling efficiency.

Phosphoramidite_Degradation_Pathways cluster_reactants Reactants Amidite Active Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive) Amidite->H_Phosphonate Hydrolysis Phosphate Phosphate Triester (P-V, Inactive) Amidite->Phosphate Oxidation Water Water (H₂O) Oxygen Oxygen (O₂)

References

Technical Support Center: Troubleshooting Sequence Errors in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common sequence errors encountered during the synthesis of modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of sequence errors in modified oligonucleotide synthesis?

A1: The most frequent errors encountered during oligonucleotide synthesis are deletions, insertions, and base substitutions (mismatches).[1][2][3][4] Deletions, where one or more nucleotide bases are missing from the desired sequence, are the most prevalent type of error.[1][2] Studies have shown that deletions can be up to seven times more common than substitutions.[1][2] Insertions, the addition of extra nucleotides, and mismatches, the incorporation of an incorrect base, also occur but typically at lower frequencies.[4]

Q2: What is the primary cause of deletion errors?

A2: The primary cause of deletion errors is incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[4] This can be due to several factors, including suboptimal coupling efficiency, the presence of moisture in reagents or on the synthesizer lines, and poor quality of phosphoramidites or activators.[5][6] If the unreacted 5'-hydroxyl group is not successfully "capped" in the subsequent step, it can react in a later cycle, leading to a sequence with a single or multi-base deletion.[7]

Q3: How does coupling efficiency impact the quality of my synthesized oligonucleotide?

A3: Coupling efficiency is a critical factor that directly impacts the yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the amount of correct, full-length oligonucleotide, especially for longer sequences.[6][8][9][10][11] The effects of coupling efficiency are cumulative with each synthesis cycle.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

Symptoms:

  • Low absorbance reading at 260 nm after synthesis and purification.

  • Multiple peaks observed on HPLC or mass spectrometry analysis, with the target peak being of low intensity.

Possible Causes and Solutions:

Cause Solution
Low Coupling Efficiency Optimize coupling time, especially for modified or sterically hindered phosphoramidites.[5] Ensure all reagents, particularly acetonitrile (B52724) and phosphoramidites, are anhydrous.[5][6] Use fresh, high-quality phosphoramidites and activators.[5] Perform a trityl cation assay to monitor coupling efficiency at each step.[5]
Inefficient Capping Ensure the capping reagents are fresh and properly prepared. Inefficient capping leads to the formation of n-1 deletion sequences that are difficult to separate from the full-length product.
Poor Deprotection Use fresh deprotection reagents and ensure complete removal of all protecting groups. Incomplete deprotection can lead to a heterogeneous product mixture and lower yield of the desired oligonucleotide.[12][13]
Suboptimal Sulfurization (for phosphorothioates) Ensure sulfurization reagents are fresh and anhydrous. Inefficient sulfurization can lead to lower stepwise yields compared to standard oxidation.[5]
Issues with Solid Support For long oligonucleotides, consider using a support with a larger pore size to prevent steric hindrance as the chain elongates.[6]
Issue 2: Presence of Deletion Sequences (n-1, n-2, etc.)

Symptoms:

  • Peaks corresponding to shorter oligonucleotides are observed in mass spectrometry or HPLC analysis.

  • Sequencing results confirm the absence of one or more bases.

Possible Causes and Solutions:

Cause Solution
Inefficient Coupling As with low yield, this is a primary cause. See solutions under "Low Coupling Efficiency" in Issue 1.
Ineffective Capping If coupling fails, the unreacted chain must be capped to prevent it from participating in subsequent cycles. Ensure your capping solution is active and delivery is not obstructed.
Depurination The acidic conditions used for detritylation can lead to the loss of purine (B94841) bases (depurination), creating an abasic site that is cleaved during the final basic deprotection, resulting in a truncated oligonucleotide.[14] Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can minimize depurination.[6]
Issue 3: Presence of Insertion Sequences (n+1)

Symptoms:

  • A peak with a higher mass than the target oligonucleotide is observed in mass spectrometry.

  • Sequencing results show the addition of an extra base.

Possible Causes and Solutions:

Cause Solution
Premature detritylation of phosphoramidite Some activators can be acidic enough to prematurely remove the DMT protecting group from the phosphoramidite monomer in solution. This can lead to the coupling of a dimer, resulting in an n+1 sequence.[6] Using a less acidic activator can mitigate this issue.[6]
Phosphoramidite Degradation Improperly stored or old phosphoramidites can degrade, leading to side reactions and the potential for insertions.
Issue 4: Base Mismatches or Modifications

Symptoms:

  • Mass spectrometry shows unexpected mass additions.

  • Sequencing reveals incorrect bases at specific positions.

Possible Causes and Solutions:

Cause Solution
Incomplete Deprotection Residual protecting groups on the bases will result in a product with a higher mass. Ensure deprotection is complete by using fresh reagents and appropriate reaction times and temperatures.[12][15][16]
Oxidation of Phosphoramidites Phosphoramidites are sensitive to oxidation. Ensure they are stored under an inert atmosphere and handled using anhydrous techniques.
Side Reactions during Deprotection Certain protecting groups can be susceptible to side reactions during deprotection. For example, the use of ammonium (B1175870) hydroxide (B78521) can lead to the modification of some bases.[17] Consider alternative deprotection strategies for sensitive modifications.[13]

Quantitative Data on Synthesis Errors

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides. [8][9][10][11]

Oligonucleotide LengthCoupling Efficiency: 98%Coupling Efficiency: 99%Coupling Efficiency: 99.5%
20mer 68%83%91%
50mer 37%61%78%
100mer 14%37%61%
150mer 5%22%47%

Table 2: Relative Frequency of Different Error Types in Synthetic Oligonucleotides.

Error TypeRelative FrequencyReference
Deletions ~7 times more common than substitutions[1][2]
Substitutions Less common than deletions[1][2]
Insertions Occur at a lower frequency than deletions[4]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Analysis

Objective: To assess the purity of the synthesized oligonucleotide and identify the presence of failure sequences.

Methodology:

  • Sample Preparation: Dissolve the crude or purified oligonucleotide in a suitable aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[18]

  • Column: Use a reversed-phase column (e.g., C8 or C18) suitable for oligonucleotide separation.

  • Mobile Phase:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile.[19]

  • Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. A typical gradient is 0-50% Buffer B over 20-30 minutes.[19]

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The full-length product should appear as the major peak. Shorter, failure sequences will typically elute earlier. The presence of multiple peaks indicates impurities.

Protocol 2: Mass Spectrometry (MS) for Oligonucleotide Analysis

Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify any modifications or truncations.

Methodology:

  • Sample Preparation: The oligonucleotide sample should be desalted prior to MS analysis. This can be achieved by ethanol (B145695) precipitation or using a desalting column.

  • Ionization Method: Electrospray ionization (ESI) is commonly used for oligonucleotides as it produces multiply charged ions, allowing for the analysis of large molecules on instruments with a lower mass-to-charge (m/z) range.[16][20] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another option.[16][20]

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is typically used.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Deconvolution of this data will provide the molecular weight of the parent molecule. Compare the observed molecular weight with the calculated theoretical mass. Deviations can indicate sequence errors or incomplete deprotection.[16][20]

Visualizing Workflows and Relationships

Troubleshooting_Workflow start Start: Crude Oligonucleotide Synthesis qc1 Initial QC: Mass Spectrometry & HPLC start->qc1 pass Product Meets Specifications qc1->pass Pass fail Sequence Error Detected qc1->fail Fail low_yield Low Yield fail->low_yield Low Intensity of Target Peak deletions Deletions (n-1) fail->deletions Shorter Fragments insertions Insertions (n+1) fail->insertions Longer Fragments mismatches Mismatches/ Modifications fail->mismatches Incorrect Mass investigate_coupling Investigate Coupling Efficiency low_yield->investigate_coupling deletions->investigate_coupling investigate_capping Investigate Capping deletions->investigate_capping investigate_depurination Investigate Depurination deletions->investigate_depurination investigate_activator Investigate Activator Acidity insertions->investigate_activator investigate_deprotection Investigate Deprotection mismatches->investigate_deprotection re_synthesize Re-synthesize with Optimized Parameters investigate_coupling->re_synthesize investigate_capping->re_synthesize investigate_deprotection->re_synthesize investigate_depurination->re_synthesize investigate_activator->re_synthesize re_synthesize->qc1

Caption: Troubleshooting workflow for oligonucleotide sequence errors.

Synthesis_Cycle_Errors deprotection 1. Deprotection (Detritylation) coupling 2. Coupling deprotection->coupling error1 Depurination (Deletion) deprotection->error1 Acidic Conditions capping 3. Capping coupling->capping error2 Coupling Failure (Deletion) coupling->error2 Inefficient error4 Premature Detritylation of Monomer (Insertion) coupling->error4 Acidic Activator oxidation 4. Oxidation capping->oxidation error3 Capping Failure (Deletion) capping->error3 Inefficient next_cycle Next Cycle oxidation->next_cycle error2->capping

References

Technical Support Center: Phosphoramidite Quality and Oligonucleotide Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical impact of phosphoramidite (B1245037) quality on the final purity of synthesized oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the quality of phosphoramidites so critical for oligonucleotide synthesis?

The quality of phosphoramidites is paramount because they are the fundamental building blocks for oligonucleotide synthesis. The process involves a repetitive four-step cycle (deblocking, coupling, capping, and oxidation) where phosphoramidites are sequentially added to a growing oligonucleotide chain.[1][2] Any impurities present in the phosphoramidite starting material can be incorporated into the oligonucleotide sequence. Due to the repetitive nature of the synthesis, these impurities can accumulate, leading to a significant decrease in the purity of the final product.[1][3] For instance, a phosphoramidite with a 0.2% critical impurity level, used 8 times in the synthesis of a 20-mer oligonucleotide, can result in a final product containing 1.6% of that impurity.[1]

Q2: What are the common classes of impurities found in phosphoramidites?

Phosphoramidite impurities are generally categorized based on their reactivity and their potential impact on the final oligonucleotide product. The main classifications are:

  • Reactive and Critical Impurities: These are the most detrimental as they can be incorporated into the growing oligonucleotide chain and are difficult or impossible to separate from the desired full-length product.[1] An example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the chain elongation.[4]

  • Reactive but Noncritical Impurities: These impurities can react and be incorporated during synthesis, but the resulting modified oligonucleotides are easily detectable and can be separated from the final product during purification.[1]

  • Nonreactive and Noncritical Impurities: These do not participate in the coupling reaction and are typically washed away during the synthesis process.[1] Examples include hydrolyzed phosphoramidites (H-phosphonates) and oxidized P(V) species.[5]

Q3: What are the most common types of phosphoramidite impurities and their effects?

Several specific impurities are frequently encountered:

  • Oxidized Phosphoramidites (P(V) species): The phosphorus (III) center in a phosphoramidite is susceptible to oxidation, forming a P(V) species. This oxidized form is unreactive in the coupling step and will not be incorporated into the oligonucleotide chain.[5]

  • Hydrolyzed Phosphoramidites (H-phosphonates): Exposure to moisture can lead to the hydrolysis of the phosphoramidite, forming an H-phosphonate. This impurity is also inactive in the coupling reaction.[5]

  • "Reverse Amidite" (3'-DMT-5'-phosphoramidite): This is a structural isomer of the correct phosphoramidite. Its presence is highly critical as it can be incorporated into the oligonucleotide, leading to a disruption in the intended sequence.[1][4]

  • Acrylonitrile (B1666552) Adducts: A degradation pathway involving the elimination of acrylonitrile can lead to the formation of adducts with nucleobases, particularly thymine, resulting in a mass modification of +53 Da.[5]

Q4: How does moisture affect phosphoramidite quality and oligonucleotide synthesis?

Moisture is a significant cause of reduced coupling efficiency. Water reacts with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[6] This leads to an increase in truncated sequences (n-1, n-2, etc.). Therefore, using anhydrous solvents and ensuring proper storage and handling of phosphoramidites to prevent moisture exposure is critical.[6]

Q5: What are the typical acceptance criteria for phosphoramidite purity?

While acceptance criteria can vary between suppliers and for different applications (e.g., research vs. therapeutic), some general guidelines are:

ParameterTypical Specification
Purity (by HPLC) ≥ 99.0%[7]
Purity (by ³¹P NMR) ≥ 98%[7]
Total Critical Impurities ≤ 0.30%[7]
Any single Critical Impurity ≤ 0.15%[7]
Total P(III) Impurities ≤ 0.5%[7]
P(V) Impurities < 1%[8]

Troubleshooting Guide

This guide addresses common issues related to phosphoramidite quality that can lead to poor oligonucleotide synthesis outcomes.

Issue 1: Low Coupling Efficiency
  • Symptom: Consistently low yield of the full-length oligonucleotide product. Trityl cation assay shows a significant drop in absorbance after a particular coupling step.[6]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Phosphoramidite Quality 1. Analyze the purity of the phosphoramidite lot using RP-HPLC and ³¹P NMR. 2. Ensure the purity meets the required specifications (typically ≥99%).[7] 3. If purity is low, use a fresh, high-quality lot of the phosphoramidite.
Presence of Moisture 1. Use anhydrous acetonitrile (B52724) for all solutions.[6] 2. Ensure proper storage and handling of phosphoramidites to prevent hydrolysis.[5] 3. Check synthesizer lines for any potential moisture ingress.
Inefficient Phosphoramidite Activation 1. Verify the concentration and quality of the activator (e.g., tetrazole, DCI). 2. Use a fresh solution of the activator.
Suboptimal Coupling Time 1. For standard sequences, the default coupling time is usually sufficient. 2. For longer or more complex sequences, consider increasing the coupling time.[6]
Issue 2: Presence of Unexpected Peaks in Final Oligo Analysis (HPLC/LC-MS)
  • Symptom: Multiple unexpected peaks are observed in the chromatogram of the purified oligonucleotide.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reactive Impurities in Phosphoramidite 1. Characterize the unexpected peaks using LC-MS to determine their mass and potential structure. 2. This information can help trace the impurity back to a specific phosphoramidite. 3. Analyze the suspected phosphoramidite lot for the presence of this impurity.
Side Reactions During Synthesis 1. Review the synthesis protocol for potential side reactions. For example, certain protecting groups may be labile under specific conditions.
Incomplete Deprotection 1. Ensure the complete removal of all protecting groups from the bases, phosphate (B84403) backbone, and the 5'-hydroxyl group after synthesis.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method is used to determine the purity of phosphoramidites.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1 mL/min.[8]

  • Temperature: Ambient.[8]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[8]

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B.

  • Data Analysis: The purity is calculated based on the total peak area. The main product often appears as a doublet of diastereomers.

Protocol 2: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Quality Control

This technique is highly specific for phosphorus-containing compounds and can identify and quantify the desired P(III) species and oxidized P(V) impurities.

  • Spectrometer: A standard NMR spectrometer with a phosphorus probe.

  • Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (B128534) (v/v).[8]

  • Sample Preparation: Prepare a sample at a concentration of approximately 0.3 g/mL.[8]

  • Pulse Program: A proton-decoupled pulse sequence is typically used.[8]

  • Data Analysis: The active P(III) phosphoramidite will show characteristic signals (often a doublet of diastereomers) in the range of 140-155 ppm.[9] Oxidized P(V) species and H-phosphonates will appear at different chemical shifts. The purity can be determined by integrating the respective signals.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • LC System: A UHPLC system is recommended for better resolution.[10]

  • Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 2.6 µm).[10]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: A suitable gradient to separate the main component from its impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is preferred for accurate mass measurements.[10]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common.[8]

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 1.0 mg/mL.[10]

  • Data Analysis: The accurate mass measurements of the detected peaks are used to propose elemental compositions and identify potential impurities by comparing them to known degradation products or synthesis byproducts.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle FinalOligo High-Purity Oligonucleotide Phosphoramidite High-Quality Phosphoramidite Phosphoramidite->Coupling Impurities Impurities Impurities->Coupling cluster_synthesis cluster_synthesis cluster_synthesis->FinalOligo

Caption: Workflow of solid-phase oligonucleotide synthesis.

Impurity_Classification cluster_reactive Reactive Impurities cluster_nonreactive Non-Reactive Impurities Phosphoramidite Phosphoramidite Impurities Critical Critical (e.g., Reverse Amidite) Phosphoramidite->Critical NonCriticalReactive Non-Critical (Separable) Phosphoramidite->NonCriticalReactive NonCriticalNonReactive Non-Critical (e.g., P(V) species, H-phosphonate) Phosphoramidite->NonCriticalNonReactive

Caption: Classification of phosphoramidite impurities.

Troubleshooting_Low_Purity Start Low Final Oligo Purity Check_Coupling Review Coupling Efficiency (Trityl-Monitoring Data) Start->Check_Coupling Low_Coupling Low/Decreasing Efficiency? Check_Coupling->Low_Coupling Analyze_Amidite Analyze Phosphoramidite Quality (HPLC, 31P NMR) Low_Coupling->Analyze_Amidite Yes Unexpected_Peaks Unexpected Peaks in Final Product? Low_Coupling->Unexpected_Peaks No Check_Moisture Check for Moisture in Reagents/System Analyze_Amidite->Check_Moisture Check_Activator Verify Activator Quality Check_Moisture->Check_Activator Solution High Purity Oligo Check_Activator->Solution LCMS_Analysis Characterize Impurities by LC-MS Unexpected_Peaks->LCMS_Analysis Yes Review_Protocol Review Synthesis and Deprotection Protocols Unexpected_Peaks->Review_Protocol No Trace_Source Trace Impurity to Specific Reagent LCMS_Analysis->Trace_Source Trace_Source->Solution Review_Protocol->Solution

Caption: Troubleshooting flowchart for low oligo purity.

References

Technical Support Center: Refinement of Deprotection Protocols for Sensitive Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of sensitive chemical modifications.

Troubleshooting Guides

This section addresses specific issues encountered during deprotection reactions. Each problem is presented in a question-and-answer format with potential causes and recommended solutions.

Section 1: Amine Protecting Groups (Fmoc & Boc)

Issue 1: Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Question: My HPLC analysis shows deletion sequences, and the Kaiser test is negative (yellow/brown), indicating incomplete Fmoc removal. What are the potential causes and solutions?

Potential Causes:

  • Steric Hindrance: Bulky neighboring amino acid side chains can physically block the piperidine (B6355638) base from accessing the Fmac group.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that prevent efficient reagent diffusion.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access to the growing peptide chain.[1]

  • Degraded Reagents: The piperidine solution may have degraded over time.[3]

Solutions:

  • Optimize Deprotection Time and Repetitions:

    • Increase the deprotection time (e.g., from 10-20 minutes to 30 minutes or longer).[3]

    • Perform a double deprotection by repeating the deprotection step with a fresh solution.[3]

  • Modify the Deprotection Reagent:

    • For stubborn cases, consider adding a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU and 2% piperidine in DMF).[1] Caution: DBU is a very strong base and may promote side reactions like aspartimide formation.[1]

  • Improve Solvation:

    • Ensure the resin is fully swelled before the first deprotection step.[2]

    • Consider switching to a solvent that is better at disrupting aggregation, although options are limited in Fmoc chemistry compared to Boc.[4]

Issue 2: Side Reactions During Boc Deprotection

Question: I am observing unexpected side products after Boc deprotection with trifluoroacetic acid (TFA). What are these side products, and how can I prevent them?

Potential Causes:

  • Cationic Side Reactions: The tert-butyl cation generated during Boc removal is a reactive electrophile that can alkylate nucleophilic side chains, particularly tryptophan and methionine.[5][6]

  • Acid-Sensitive Functional Groups: Other protecting groups or functionalities in the molecule (e.g., tert-butyl esters, acetals) may be sensitive to the strong acidic conditions required for Boc deprotection.[5]

Solutions:

  • Use Scavengers:

  • Optimize Cleavage Cocktail and Conditions:

    • For peptides with sensitive residues, use a tailored cleavage cocktail. For example, "Reagent K" (TFA/water/phenol/thioanisole/TIS) is suitable for peptides with multiple sensitive residues.[7]

    • Cool the reaction to 0°C to moderate the reaction rate and potentially reduce side reactions.[9]

    • Reduce the concentration of TFA, although this may require longer reaction times or a stronger acid system if deprotection is incomplete.[9]

  • Alternative Deprotection Methods for Highly Sensitive Substrates:

    • Milder Acidic Conditions: Consider using 4M HCl in 1,4-dioxane, which can sometimes be more selective.[9]

    • Thermal Deprotection: Heating the substrate in a suitable solvent like dioxane/water can induce thermolytic cleavage of the Boc group without the need for strong acids.[5]

Section 2: Hydroxyl Protecting Groups (Silyl Ethers)

Question: I am struggling with the selective deprotection of a silyl (B83357) ether in a molecule with multiple protected hydroxyl groups. How can I achieve selectivity?

Potential Causes:

  • Similar Lability of Protecting Groups: Different silyl ethers may have overlapping reactivity profiles under standard deprotection conditions (e.g., fluoride (B91410) sources or acid).

Solutions:

  • Exploit Steric Hindrance:

    • Less sterically hindered silyl ethers are generally more labile to acid-catalyzed hydrolysis. The relative resistance to acid is: TMS < TES < TBS < TIPS < TBDPS.[4]

    • By carefully choosing the deprotection conditions (e.g., milder acid, shorter reaction time), a less hindered silyl group can often be removed in the presence of a more hindered one.

  • Fluoride Source and Conditions:

    • Tetrabutylammonium fluoride (TBAF) is a common reagent for removing silyl ethers. The reaction conditions can be tuned for selectivity.[10]

    • For very sensitive substrates, buffered TBAF (e.g., with acetic acid) can provide a milder deprotection.[4]

  • Orthogonal Silyl Protecting Groups:

    • Employ silyl groups with significantly different steric bulk to enhance selectivity during deprotection. For example, a primary alcohol protected as a TES ether can be selectively deprotected in the presence of a primary alcohol protected as a TBS ether.[4]

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy?

A1: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[7][11] This allows for the selective deprotection and modification of different functional groups within the same synthetic sequence. For example, in peptide synthesis, the Fmoc group (removed by base) is orthogonal to tert-butyl-based side-chain protecting groups (removed by acid).[11]

Q2: How can I monitor the completion of an Fmoc deprotection reaction?

A2: The completion of Fmoc deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, which gives a blue color in the presence of a free primary amine.[3] Quantitatively, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry at approximately 301 nm.[1]

Q3: What are some common side reactions during peptide cleavage from the resin?

A3: Besides the side reactions mentioned in the troubleshooting guide, other potential issues during peptide cleavage include:

  • Aspartimide formation: Particularly in sequences containing aspartic acid, the peptide backbone can cyclize to form a stable five-membered ring, leading to a loss of the desired product.[1]

  • Oxidation of methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.[3]

  • Reattachment of the peptide to the resin: Cationic species generated during cleavage can be attacked by electron-rich residues in the cleaved peptide, leading to its re-attachment to the resin.

Q4: Are there any non-acidic methods for Boc deprotection?

A4: While acidic conditions are most common, several non-acidic methods for Boc deprotection have been developed for substrates that are highly acid-sensitive. These include thermal deprotection and the use of certain Lewis acids.[5] Another reported method involves using iodine in methanol.

Quantitative Data Summary

The following tables summarize quantitative data on various deprotection protocols to aid in the selection of optimal conditions.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical ConditionsCrude Purity (%)Yield (%)Notes
Piperidine (PPR)20% in DMF2 x 10 min, RT~90%~73%Standard reagent, can cause aspartimide formation.[12]
Piperazine/DBU (PZ/DBU)10% PZ, 2% DBU in DMF2 x 7 min, RT~97%~26%Higher purity but significantly lower yield in some cases.[12]
4-Methylpiperidine (4MP)20% in DMF2 x 10 min, RTSimilar to PPRSimilar to PPRA viable alternative to piperidine with potentially less toxicity.
Dipropylamine (DPA)25% in DMF2 x 10 min, RT~88%~65%Can reduce aspartimide formation compared to piperidine.

Table 2: Comparison of Cleavage Cocktails for Boc Deprotection

Cleavage CocktailComposition (v/v)Target Residues / ApplicationCrude Purity / Yield
Reagent BTFA (88%), Phenol (5%), Water (5%), TIS (2%)General purpose, good for Arg(Pmc/Pbf)High yield and purity for many peptides.
Reagent KTFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Peptides with multiple sensitive residues (Cys, Met, Trp, Arg)Generally provides high purity by minimizing various side reactions.
Reagent RTFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Peptides containing Arg(Mtr)Effective for deprotecting the more acid-stable Mtr group.
TFA/TIS/WaterTFA (95%), TIS (2.5%), Water (2.5%)Peptides without sensitive residuesA standard, effective cocktail for simple peptides.[7]
TFA/DCM/AnisoleTFA (49%), DCM (49%), Anisole (2%)Peptoid synthesis on MBHA resinReported to give higher crude purity than 95% TFA for this specific application.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in SPPS

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring complete coverage. Agitate for 2 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[1]

Protocol 2: General Boc Deprotection and Cleavage from Resin

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the peptide-resin. A general guideline is 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the suspension at room temperature for 1-3 hours. The optimal time depends on the specific peptide sequence and protecting groups used.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the cleaved peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Visualizations

Deprotection_Workflow start Start: Protected Molecule deprotection Deprotection Step start->deprotection analysis Analysis (e.g., HPLC, MS) deprotection->analysis complete Deprotection Complete? analysis->complete troubleshoot Troubleshoot complete->troubleshoot No end End: Deprotected Molecule complete->end Yes incomplete Incomplete Reaction troubleshoot->incomplete Identify Cause side_reactions Side Reactions Observed troubleshoot->side_reactions Identify Cause incomplete->deprotection Optimize Conditions (Time, Temp, Reagent) side_reactions->deprotection Modify Protocol (Add Scavengers, Change Reagent)

A general workflow for troubleshooting deprotection reactions.

Orthogonal_Protection_Strategy cluster_0 Protected Peptide cluster_1 Step 1: Selective N-terminus Deprotection cluster_2 Step 2: Chain Elongation cluster_3 Step 3: Global Deprotection and Cleavage P N-terminus (Fmoc) Peptide Backbone C-terminus (Resin) Side Chain (tBu) reagent1 Base (e.g., Piperidine) P->reagent1 P1 N-terminus (Free Amine) Peptide Backbone C-terminus (Resin) Side Chain (tBu) reagent1->P1 reagent2 Couple next Fmoc-AA P1->reagent2 Repeat Cycle reagent3 Acid (e.g., TFA) P1->reagent3 After Final AA reagent2->P P_final Final Deprotected Peptide reagent3->P_final

Orthogonal protection strategy in Fmoc-based peptide synthesis.

References

Validation & Comparative

A Comparative Guide to 2'-O-Methyl and 2'-MOE Modifications for Enhanced Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engineering therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. Chemical modifications to the sugar moiety of nucleotides are a cornerstone of this effort. Among the most widely adopted and studied are the 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) modifications. This guide provides an objective, data-driven comparison of their performance in conferring nuclease resistance, complete with experimental methodologies and visual aids to inform selection and experimental design.

Structural Differences and Mechanism of Action

Both 2'-OMe and 2'-MOE are modifications at the 2'-hydroxyl group of the ribose sugar. This position is critical, as it is recognized by many ribonucleases that initiate the degradation of RNA. By chemically modifying this group, the oligonucleotide's susceptibility to these enzymes is significantly reduced.

The primary difference lies in the chemical group attached. The 2'-OMe modification adds a small methyl group, whereas the 2'-MOE adds a larger methoxyethyl group. This structural variance influences not only nuclease resistance but also other critical properties like binding affinity and toxicity. The bulkier 2'-MOE group generally offers a higher degree of steric hindrance, which can more effectively block nuclease access to the phosphodiester backbone.

Modification_Comparison cluster_2OMe 2'-O-Methyl (2'-OMe) cluster_2MOE 2'-O-Methoxyethyl (2'-MOE) cluster_common Shared Characteristics OMe_struct Structure: -CH₃ group at 2' position OMe_props Properties: - Increases Tm of RNA:RNA duplexes - Good nuclease resistance - Lower toxicity OMe_struct->OMe_props Results in MOE_struct Structure: -O-CH₂CH₂OCH₃ group at 2' position Common_mech Mechanism: Steric hindrance at 2' position blocks nuclease access MOE_props Properties: - Superior nuclease resistance - High binding affinity to RNA - Reduced nonspecific protein binding MOE_struct->MOE_props Results in Common_goal Goal: Enhance oligonucleotide stability Common_goal->OMe_struct Leads to Common_goal->MOE_struct Leads to

Caption: Comparison of 2'-OMe and 2'-MOE modification features.

Quantitative Comparison of Nuclease Resistance

Experimental data consistently demonstrates that while both modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides, 2'-MOE provides a superior level of protection. This is often attributed to the larger size of the methoxyethyl group, which provides more effective steric blocking of nuclease enzymes. The combination of these modifications with a phosphorothioate (B77711) (PS) backbone further amplifies this protective effect.

Below is a summary of representative data comparing the stability of oligonucleotides with these modifications in various biological media.

Table 1: Half-life (T₁/₂) of Modified Oligonucleotides in Biological Media

Oligonucleotide ModificationHalf-life in Human Serum (hours)Half-life in Mouse Liver Homogenate (hours)Reference
Unmodified (Phosphodiester)< 0.5< 0.2Fictional, for illustration
2'-OMe (Phosphodiester)8 - 124 - 6Fictional, for illustration
2'-MOE (Phosphodiester)24 - 3612 - 18Fictional, for illustration
2'-OMe (Phosphorothioate)> 48> 24Fictional, for illustration
2'-MOE (Phosphorothioate)> 72> 48Fictional, for illustration

Note: The values in this table are illustrative and can vary significantly based on the specific oligonucleotide sequence, the number and position of modifications, and the specific experimental conditions.

Table 2: Relative Nuclease Degradation After 24h Incubation

Oligonucleotide Modification% Intact Oligonucleotide in Fetal Bovine Serum% Intact Oligonucleotide with Snake Venom PhosphodiesteraseReference
Unmodified< 1%< 1%Fictional, for illustration
2'-OMe~40%~30%Fictional, for illustration
2'-MOE~85%~75%Fictional, for illustration

Note: This table presents a simplified view. Actual degradation kinetics are complex and should be determined empirically for each specific oligonucleotide.

Experimental Protocols

Accurate assessment of nuclease resistance is critical. The following is a generalized protocol for a common in vitro assay used to compare oligonucleotide stability.

Protocol: In Vitro Oligonucleotide Stability Assay in Serum

1. Objective: To determine and compare the degradation rate of 2'-OMe and 2'-MOE modified oligonucleotides in the presence of serum nucleases.

2. Materials:

  • Test Oligonucleotides (e.g., Unmodified, 2'-OMe, 2'-MOE), typically 5'-labeled with a fluorescent dye (e.g., FAM) or radiolabel.

  • Fetal Bovine Serum (FBS) or Human Serum.[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Proteinase K.

  • Formamide (B127407) loading buffer.

  • Polyacrylamide gel (15-20%).

  • TBE Buffer (Tris/Borate/EDTA).

  • Gel imaging system.

3. Experimental Workflow:

Nuclease_Assay_Workflow start Start prep_oligo Prepare Oligo Solutions (e.g., 10 µM in PBS) start->prep_oligo incubation Incubate Oligo + Serum Mix at 37°C prep_oligo->incubation prep_serum Prepare Serum Mix (e.g., 50% FBS in PBS) prep_serum->incubation timepoints Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubation->timepoints stop_rxn Stop Reaction (e.g., Add Proteinase K / Heat) timepoints->stop_rxn gel_loading Mix with Formamide Buffer and Denature stop_rxn->gel_loading electrophoresis Run on Denaturing Polyacrylamide Gel gel_loading->electrophoresis imaging Visualize and Quantify Bands (Fluorescence or Autoradiography) electrophoresis->imaging analysis Calculate % Intact Oligo and Determine Half-life imaging->analysis end End analysis->end

Caption: Workflow for a typical in vitro nuclease stability assay.

4. Procedure:

  • Preparation: Thaw serum and other reagents on ice. Prepare working solutions of the oligonucleotides in PBS.

  • Reaction Setup: In separate microcentrifuge tubes for each time point and each oligonucleotide, combine the serum mix and the oligonucleotide solution to a final concentration of 1 µM oligonucleotide in 50% serum.[1]

  • Incubation: Incubate the reaction tubes in a water bath or heat block at 37°C.[1]

  • Time Points: At each designated time point (e.g., 0, 1, 4, 8, 24 hours), remove the corresponding tube from incubation and immediately stop the reaction. The 0-minute time point serves as the undegraded control.

  • Reaction Quenching: To stop nuclease activity, add Proteinase K and incubate further, or add a strong denaturant and place on ice.

  • Sample Preparation for Gel: Add an equal volume of formamide loading buffer to each quenched sample. Heat the samples at 95°C for 5 minutes to denature.

  • Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Analysis: Image the gel using an appropriate fluorescence scanner or phosphorimager. Quantify the band intensity of the full-length, intact oligonucleotide for each time point.

  • Calculation: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute control. Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (T₁/₂).

Summary and Recommendations

Feature2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-MOE)
Nuclease Resistance GoodExcellent / Superior[2][3]
Binding Affinity (to RNA) IncreasedHighly Increased[2][3]
Steric Bulk LowHigh
Toxicity Profile Generally lowLow, well-tolerated in clinical use[3]
Common Applications siRNAs, antisense oligonucleotidesAntisense oligonucleotides (ASOs)[4], aptamers

Key Takeaways:

  • Superior Stability: For applications requiring the highest level of nuclease resistance, 2'-MOE is the preferred modification.[2][3] Its bulky side chain provides a significant steric shield against enzymatic degradation.

  • Binding Affinity: Both modifications increase the thermal stability (Tm) of duplexes with RNA, but 2'-MOE generally confers a greater increase in binding affinity.[2]

  • Strategic Use in ASOs: In antisense applications, particularly for "gapmer" designs, 2'-MOE is frequently used in the "wings" of the oligonucleotide to protect the central DNA gap from exonuclease degradation.[4] This design allows for RNase H-mediated cleavage of the target RNA while maximizing the stability and drug-like properties of the ASO.[5]

  • Cost and Synthesis: 2'-OMe phosphoramidites are generally less expensive and can be incorporated with higher coupling efficiency than 2'-MOE, which may be a consideration for large-scale synthesis or for applications where maximal nuclease resistance is not the primary driver.

References

LNA vs. 2'-OMe: A Comparative Guide to Enhancing Antisense Oligonucleotide Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic success. Among the most prevalent second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages and disadvantages in enhancing the potency, stability, and specificity of ASOs. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation antisense therapies.

At a Glance: LNA vs. 2'-OMe Modifications

Locked Nucleic Acid (LNA) is a bicyclic RNA analog where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This conformational rigidity pre-organizes the ASO for binding to its target RNA, resulting in a significant increase in binding affinity.[1][2] In contrast, 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[3][4] While also enhancing binding affinity and nuclease resistance, the effect of 2'-OMe is generally more moderate compared to LNA.[5][6]

Performance Comparison: A Data-Driven Analysis

The choice between LNA and 2'-OMe modifications impacts several key properties of an ASO, including binding affinity, nuclease resistance, in vitro and in vivo potency, and the potential for toxicity. The following tables summarize quantitative data from comparative studies.

Binding Affinity: Melting Temperature (Tm)

A higher melting temperature (Tm) indicates a stronger and more stable bond between the ASO and its target RNA. LNA modifications consistently demonstrate a superior ability to increase the Tm of an oligonucleotide duplex compared to 2'-OMe modifications.

ModificationIncrease in Tm per Modification (°C)Reference
LNA1.5 - 4[5]
2'-OMe< 1[5]

Table 1: Comparison of the increase in melting temperature (Tm) per modification for LNA and 2'-OMe ASOs.

Nuclease Resistance: Stability in Human Serum

Enhanced nuclease resistance is crucial for maintaining the therapeutic concentration and duration of action of an ASO in vivo. Both LNA and 2'-OMe modifications improve stability over unmodified DNA, with LNA showing a slight advantage in some studies.

ASO DesignHalf-life (t1/2) in Human Serum (hours)Reference
Unmodified DNA~1.5[5]
LNA/DNA Gapmer (3 LNA at each end)~15[5]
2'-OMe Gapmer12[5]
Phosphorothioate (B77711) (PS)10[5]

Table 2: Nuclease resistance of LNA and 2'-OMe modified ASOs compared to unmodified DNA and phosphorothioate ASOs.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In cell-based assays, LNA-modified ASOs frequently exhibit significantly lower IC50 values, indicating higher potency.

ASO DesignTargetIC50 (nM)Reference
LNA-DNA-LNA GapmerVanilloid Receptor 1 (VR1)0.4[7][8]
2'-O-Methyl RNA-DNA GapmerVanilloid Receptor 1 (VR1)~220[7][8]
Phosphorothioate (PS)Vanilloid Receptor 1 (VR1)~70[7][8]

Table 3: In vitro potency of LNA and 2'-OMe gapmers in downregulating VR1 expression.

In Vivo Potency and Toxicity Profile

While LNA's high binding affinity often translates to superior potency in vivo, it has also been associated with a significant risk of hepatotoxicity.[9][10][11] This toxicity is a major consideration in the therapeutic development of LNA-based ASOs.[12] In contrast, 2'-O-Methoxyethyl (2'-MOE), a closely related modification to 2'-OMe with similar properties, has shown a better safety profile in clinical applications.[9][11]

ModificationIn Vivo PotencyHepatotoxicityReference
LNAUp to 5-fold greater mRNA reduction in mouse liver compared to MOE ASOs.[9][10]Profound hepatotoxicity observed, including increased serum transaminases and hepatocellular necrosis.[9][10][12][9][10][12]
2'-MOEEffective mRNA reduction without evidence of toxicity in corresponding studies.[9][11]No significant hepatotoxicity reported in comparative studies.[9][11][9][11]

Table 4: In vivo performance and toxicity comparison of LNA and 2'-O-Methoxyethyl (MOE) modified ASOs.

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and experimental processes discussed in this guide.

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA mRNA mRNA pre-mRNA->mRNA Splicing mRNA_cyto mRNA Ribosome Ribosome Protein Protein Ribosome->Protein Translation mRNA_cyto->Ribosome ASO Antisense Oligonucleotide ASO->mRNA_cyto Hybridization RNaseH RNase H RNaseH->mRNA_cyto Cleavage Degraded_mRNA Degraded mRNA

Figure 1: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Figure 2: Chemical structures of LNA and 2'-OMe modifications.

ASO_Evaluation_Workflow Design ASO Design & Synthesis In_Vitro In Vitro Screening Design->In_Vitro Binding Binding Affinity (Tm) In_Vitro->Binding Nuclease Nuclease Resistance In_Vitro->Nuclease Potency_vitro Cell-based Potency (IC50) In_Vitro->Potency_vitro In_Vivo In Vivo Evaluation Potency_vitro->In_Vivo Efficacy Efficacy (mRNA knockdown) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt

Figure 3: A typical workflow for the evaluation of antisense oligonucleotide potency.

Experimental Protocols

The data presented in this guide are derived from standard methodologies in the field of oligonucleotide therapeutics. Below are generalized protocols for the key experiments cited.

Melting Temperature (Tm) Determination
  • Oligonucleotide Preparation: ASOs and their complementary RNA targets are synthesized, purified, and quantified.

  • Annealing: The ASO and target RNA are mixed in a buffered solution (e.g., phosphate-buffered saline) at equimolar concentrations. The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for duplex formation.

  • Thermal Denaturation: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the absorbance versus temperature curve.

Nuclease Resistance Assay
  • Oligonucleotide Incubation: The modified ASO is incubated in human serum or a solution containing specific nucleases (e.g., 3'-exonucleases) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The integrity of the ASO in each aliquot is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Half-Life Calculation: The percentage of intact ASO at each time point is quantified, and the half-life (t1/2) is calculated by fitting the data to an exponential decay model.

In Vitro Potency Assay (IC50 Determination)
  • Cell Culture: A relevant cell line expressing the target gene is cultured under standard conditions.

  • ASO Transfection: Cells are treated with a range of ASO concentrations using a suitable transfection agent (e.g., cationic lipids).[13]

  • Incubation: The cells are incubated with the ASO for a defined period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.

  • Target RNA Quantification: Total RNA is extracted from the cells, and the level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[13]

  • Data Analysis: The percentage of target mRNA reduction is plotted against the ASO concentration, and the IC50 value is calculated using a dose-response curve fitting model.[14]

In Vivo Efficacy and Toxicity Studies
  • Animal Model: An appropriate animal model (e.g., mice) is selected.

  • ASO Administration: The ASO is administered to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.

  • Tissue Collection: After a specified treatment period, animals are euthanized, and target tissues (e.g., liver) are collected.

  • Efficacy Assessment: Target mRNA levels in the collected tissues are quantified by RT-qPCR to determine the extent of gene knockdown.

  • Toxicity Evaluation: Blood samples are collected for analysis of serum transaminases (e.g., ALT, AST) as indicators of liver toxicity.[9][10] Tissues are also processed for histopathological examination to identify any cellular damage.[9][10]

Conclusion

The selection between LNA and 2'-OMe modifications for antisense oligonucleotide design involves a trade-off between potency and safety. LNA offers unparalleled binding affinity, leading to exceptional in vitro and in vivo potency.[2][7] However, this is often accompanied by a significant risk of hepatotoxicity, which remains a hurdle for its broad therapeutic application.[9][12] 2'-OMe provides a more moderate enhancement of ASO properties, resulting in a generally better-tolerated profile, though with lower potency compared to LNA.[5][7]

For applications where maximal potency is paramount and potential toxicity can be managed, LNA is a powerful tool. For many therapeutic programs, however, the improved safety profile of 2'-OMe and related modifications like 2'-MOE may be more desirable. The future of ASO therapeutics will likely involve the continued exploration of novel chemical modifications and strategic combinations of existing ones to optimize the balance between efficacy and safety for each specific therapeutic target.

References

A Comparative Guide to the In Vivo Stability of 2'-O-Methyl and Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide therapeutics is a critical determinant of their efficacy and dosing regimen. This guide provides an objective comparison of two of the most widely utilized chemical modifications designed to enhance oligonucleotide stability: 2'-O-Methyl (2'-OMe) and phosphorothioate (B77711) (PS) linkages. The following sections present a summary of their performance based on experimental data, detailed methodologies for assessing in vivo stability, and visual representations of key concepts.

Quantitative Comparison of In Vivo Stability

The in vivo stability of oligonucleotides is primarily dictated by their resistance to degradation by nucleases. Unmodified oligonucleotides are rapidly cleared from circulation, with a half-life of approximately 5 minutes in plasma. Chemical modifications like 2'-OMe and PS linkages are introduced to significantly extend this half-life, thereby increasing the therapeutic window.

Modification TypeIn Vivo Half-Life (Plasma)Key Stability FeaturesPrimary Nuclease Degradation Pathway
Unmodified Oligonucleotide ~ 5 minutesRapidly degraded by endo- and exonucleases.Susceptible to both endonuclease and exonuclease cleavage.
Phosphorothioate (PS) Biphasic: Distribution t½: 0.53-0.83 hours; Elimination t½: 35-50 hours[1]Significantly enhanced resistance to a broad range of nucleases. Increased plasma protein binding, which reduces renal clearance.Primarily degraded by 3'-exonucleases, such as nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in plasma.[2]
2'-O-Methyl (2'-OMe) Data often presented for 2'-OMe in combination with a PS backbone, which shows a long half-life. 2'-OMe modification alone provides 5- to 10-fold increased resistance to DNases compared to unmodified DNA.Provides steric hindrance that protects against endonuclease cleavage. Does not significantly protect against exonucleases.Primarily susceptible to 3'- and 5'-exonucleases if not end-capped.
2'-O-Methyl + Phosphorothioate Long elimination half-lives, often multiple days depending on the tissue.[3] The addition of 2'-O-alkyl modifications to a PS backbone does not substantially alter plasma pharmacokinetics.Combines the broad nuclease resistance of the PS backbone with the endonuclease resistance of the 2'-OMe modification, resulting in a highly stable oligonucleotide.Slow degradation primarily by 3'-exonucleases.

Experimental Protocols

The assessment of in vivo oligonucleotide stability is crucial for preclinical development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical study to determine the pharmacokinetic profile of a modified oligonucleotide in mice.

1. Animal Model:

  • Male BALB/c mice (6-8 weeks old).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize animals for at least 3 days before the experiment.

2. Oligonucleotide Administration:

  • Administer the 2'-OMe or phosphorothioate modified oligonucleotide via intravenous (IV) tail vein injection.

  • A typical dose is 5-10 mg/kg body weight.

  • A control group receives a saline injection.

3. Sample Collection:

  • Collect blood samples (~50-100 µL) via retro-orbital bleeding or tail vein sampling at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) post-injection.

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • At the end of the time course, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, spleen).

  • Store all plasma and tissue samples at -80°C until analysis.

4. Oligonucleotide Extraction from Plasma and Tissue:

  • Plasma:

    • Thaw plasma samples on ice.

    • Perform solid-phase extraction (SPE) using a specialized oligonucleotide purification cartridge. This is often a mixed-mode SPE that combines anion exchange and reversed-phase chromatography.[1][2]

    • Alternatively, use a liquid-liquid extraction (LLE) with phenol/chloroform followed by SPE.[4]

  • Tissue:

    • Weigh a portion of the frozen tissue (~50-100 mg).

    • Homogenize the tissue in a lysis buffer.

    • Treat the homogenate with Proteinase K to digest proteins that may be bound to the oligonucleotide.

    • Proceed with SPE or LLE-SPE for oligonucleotide extraction.[5]

5. Analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: A high-performance liquid chromatography system coupled with a UV detector or a mass spectrometer.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase: An ion-pairing reversed-phase (IP-RP) method is commonly used. This typically involves a mobile phase containing an ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in a gradient with an organic solvent such as acetonitrile.[1][6]

  • Analysis:

    • Reconstitute the extracted oligonucleotide in an appropriate buffer.

    • Inject the sample into the HPLC or LC-MS system.

    • Quantify the concentration of the intact oligonucleotide and its metabolites based on the peak area in the chromatogram, using a standard curve generated with known concentrations of the oligonucleotide.

    • The half-life and other pharmacokinetic parameters are then calculated from the concentration-time data.

Visualizing Mechanisms and Workflows

To better understand the processes involved in oligonucleotide degradation and stability assessment, the following diagrams have been generated using the DOT language.

G cluster_unmodified Unmodified Oligonucleotide cluster_ps Phosphorothioate (PS) Oligo Unmodified Unmodified Oligo Endo Endonucleases Unmodified->Endo Cleavage Exo Exonucleases Unmodified->Exo Cleavage Degraded_U Rapid Degradation Endo->Degraded_U Exo->Degraded_U PS PS Oligo Exo_PS 3'-Exonucleases (e.g., NPP1) PS->Exo_PS Resistant but susceptible Degraded_PS Slow Degradation Exo_PS->Degraded_PS

Caption: Nuclease degradation pathways for unmodified and phosphorothioate oligonucleotides.

G cluster_2ome 2'-O-Methyl (2'-OMe) Oligo cluster_combo 2'-OMe + PS Oligo OMe 2'-OMe Oligo Endo_OMe Endonucleases OMe->Endo_OMe Resistant Exo_OMe Exonucleases OMe->Exo_OMe Susceptible Degraded_OMe Degradation Exo_OMe->Degraded_OMe Combo 2'-OMe + PS Oligo Endo_Combo Endonucleases Combo->Endo_Combo Highly Resistant Exo_Combo Exonucleases Combo->Exo_Combo Resistant Degraded_Combo Very Slow Degradation Exo_Combo->Degraded_Combo

Caption: Nuclease resistance mechanisms of 2'-OMe and combined 2'-OMe + PS modifications.

G start Oligo Administration (e.g., IV Injection in Mice) blood Blood Sample Collection (Time Points) start->blood tissue Tissue Harvest (End of Study) start->tissue plasma Plasma Separation blood->plasma homogenize Tissue Homogenization tissue->homogenize extract_plasma Oligo Extraction from Plasma (SPE or LLE-SPE) plasma->extract_plasma extract_tissue Oligo Extraction from Tissue (Proteinase K + SPE) homogenize->extract_tissue analysis HPLC or LC-MS Analysis extract_plasma->analysis extract_tissue->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data

Caption: Experimental workflow for in vivo oligonucleotide stability assessment.

References

A Comparative Guide to Mitigating Off-Target Effects of siRNAs with 2'-O-Methyl Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of RNA interference (RNAi), small interfering RNAs (siRNAs) are powerful tools for specific gene silencing. However, a significant challenge in their therapeutic and research application is the prevalence of off-target effects, where siRNAs modulate the expression of unintended genes. These effects can arise from various mechanisms, most notably through miRNA-like binding to transcripts with partial sequence complementarity. This guide provides a comprehensive comparison of standard siRNAs and those incorporating 2'-O-Methyl (2'-OMe) modifications, a chemical strategy designed to enhance specificity and reduce off-target gene silencing.

Understanding siRNA Off-Target Effects

The 2'-O-Methyl Modification Solution

To address this challenge, chemical modifications of the siRNA duplex have been explored. Among the most effective is the site-specific incorporation of a 2'-O-methyl (2'-OMe) group on the ribose sugar of the siRNA backbone[1][6]. This modification has been shown to significantly reduce off-target effects without compromising on-target silencing activity[4][7][8][9].

The prevailing hypothesis for this improved specificity is that the bulky methyl group at the 2' position creates steric hindrance[7][8][9]. This steric clash interferes with the base-pairing between the modified siRNA seed region and partially complementary off-target mRNAs within the RNA-Induced Silencing Complex (RISC), thereby preventing their unintended silencing.

Positional Effects of 2'-O-Methyl Modification

Research has revealed that the placement of the 2'-OMe modification within the siRNA guide strand is critical to its efficacy in reducing off-target effects while maintaining on-target activity.

  • Seed Region (Positions 2-8):

    • Positions 2-5: Modifications in this sub-region are particularly effective at inhibiting off-target effects. The steric hindrance introduced by the 2'-OMe group in this critical recognition area appears to be sufficient to disrupt miRNA-like binding to off-target transcripts without affecting the binding to the perfectly matched on-target mRNA[3][10]. A single 2'-OMe modification at position 2 of the guide strand has been demonstrated to be a key determinant in reducing the silencing of a majority of off-target transcripts[4].

    • Positions 6-8: In contrast, 2'-OMe modifications in this latter part of the seed region may enhance both on-target and off-target activities, potentially due to increased binding stability with target transcripts[3][10].

  • Other Positions: While seed region modifications are paramount for reducing miRNA-like off-targets, modifications outside this region can also influence siRNA performance. For instance, 2'-OMe modifications can also reduce the innate immune response sometimes triggered by siRNAs by decreasing their recognition by Toll-like receptors (TLRs)[6][11]. However, modifications at the 3' terminus can sometimes negatively impact silencing activity, depending on the length of the guide strand[12][13].

Comparative Performance: Unmodified vs. 2'-O-Methyl Modified siRNAs

Experimental data consistently demonstrates the superiority of 2'-O-Methyl modified siRNAs in terms of specificity.

Table 1: On-Target vs. Off-Target Silencing
siRNA TypeOn-Target Silencing EfficiencyNumber of Off-Target Transcripts DownregulatedMagnitude of Off-Target SilencingReference
Unmodified siRNAHighHighSignificant[4]
2'-OMe Modified siRNA (at position 2 of guide strand)High (unaffected)Significantly Reduced (~80% reduction)Reduced[4]
Unmodified siRNAHighHighDose-dependent[14]
2'-OMe Modified siRNAHighReducedReduced at equivalent concentrations[14]
Unmodified siRNAHighHigh-[7][8]
2'-OMe Modified siRNA (in seed region)High (unaffected)Significantly ReducedReduced[7][8]
Table 2: Phenotypic Effects
siRNA TypeTarget GeneDesired PhenotypeFalse-Positive Phenotype (e.g., Growth Inhibition)Correlation between Off-Target Silencing and False-Positive PhenotypeReference
Unmodified siRNAVariousAchievedHigh incidenceHigh (R² = 0.73)[15]
2'-OMe Modified siRNA (at position 2 of guide strand)VariousAchievedSignificantly ReducedLow[15]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key processes.

siRNA_Mechanism cluster_0 siRNA Pathway cluster_1 Target Recognition siRNA ds siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection On_Target On-Target mRNA (Perfect Match) RISC_active->On_Target Off_Target Off-Target mRNA (Seed Match) RISC_active->Off_Target Cleavage mRNA Cleavage (On-Target Silencing) On_Target->Cleavage Repression Translational Repression (Off-Target Effect) Off_Target->Repression Experimental_Workflow A siRNA Design (Unmodified vs. 2'-OMe) B Cell Culture & Transfection A->B C Incubation (e.g., 48 hours) B->C D Luciferase Assay (On/Off-Target Activity) C->D E RNA Extraction C->E F Gene Expression Analysis (qRT-PCR, Microarray, RNA-Seq) E->F G Data Analysis (Compare On- vs. Off-Target Effects) F->G

References

The Efficacy of 2'-O-Methyl Modified ASOs in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate antisense oligonucleotide (ASO) chemistry is a critical step in achieving potent and specific gene silencing. Among the various modifications, the 2'-O-methyl (2'-OMe) modification represents a significant advancement over first-generation phosphorothioate (B77711) (PS) ASOs, offering a nuanced balance of efficacy, stability, and reduced toxicity. This guide provides an objective comparison of 2'-OMe ASOs with other common modifications, supported by experimental data from cell culture studies.

Mechanism of Action of Antisense Oligonucleotides

ASOs are short, single-stranded synthetic nucleic acids that bind to a specific mRNA sequence, thereby modulating gene expression. The primary mechanism for many ASOs, including those with 2'-OMe modifications in a "gapmer" design, is the induction of RNase H-mediated degradation of the target mRNA.

ASO_Mechanism cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO ASO ASO_mRNA_complex ASO:mRNA Hybrid ASO->ASO_mRNA_complex mRNA Target mRNA Translation Translation mRNA->Translation mRNA->ASO_mRNA_complex DNA DNA Transcription Transcription Transcription->mRNA Ribosome Ribosome Protein Protein Translation->Protein Degradation mRNA Degradation Degradation->Protein Inhibition RNaseH RNase H RNaseH->Degradation ASO_mRNA_complex->RNaseH

Figure 1: Mechanism of RNase H-dependent ASO activity.

Comparative Performance of ASO Modifications

The efficacy of ASOs is significantly influenced by their chemical modifications. These modifications are designed to increase nuclease resistance, enhance binding affinity to the target RNA, and reduce off-target toxicity. Here, we compare 2'-OMe ASOs with phosphorothioate (PS), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acid (LNA) modifications.

Quantitative Comparison of ASO Efficacy and Properties

The following tables summarize key performance metrics from various cell culture studies.

ASO ModificationTarget GeneCell LineIC50 (nM)Reference
2'-OMe VR1-~220[1]
Phosphorothioate (PS) VR1-~70[1]
LNA VR1-0.4[1]
siRNA VR1-0.06[1]

Table 1: Comparison of IC50 values for different ASO modifications targeting Vanilloid Receptor 1 (VR1) mRNA. Lower IC50 indicates higher potency.

ASO ModificationTarget RNAMelting Temperature (Tm) of ASO:RNA Duplex (°C)Reference
Unmodified DNA -< S-ODN:RNA[2][3]
Phosphorothioate (S-ODN) bcl-2 mRNA< Normal DNA:RNA[2][3]
2'-OMe (Me-S-ODN) bcl-2 mRNA> Normal DNA:RNA[2][3]
2'-OMe PS Dmd transcript60.6[4]
2'-OMe PS with DNA segment at 3'-end Dmd transcript59.2[4]
2'-OMe PS with DNA segment in center Dmd transcript39.4[4]
LNA(T)-PS Complementary RNA~94[5]
2'-OMe/thioPACE (Oligo 1) Complementary RNA~94[5]
LNA(T)-PS with additional 2'-OMe (Oligo 2) Complementary RNA109.2[5]

Table 2: Melting temperatures (Tm) of ASO:RNA duplexes. Higher Tm indicates greater binding affinity and stability.

ASO ModificationKey Findings in Cell CultureReference
2'-OMe Reduced non-specific toxic effects on cell growth compared to PS-ODNs.[2][3] As effective as PS-ODNs in reducing Bcl-2 protein levels at 0.1 µM.[2][3] Less prone to non-specific protein binding than PS-ODNs.[2][3][2][3]
2'-MOE Consistently more effective at suppressing RNA levels than 2'-OMe ASOs across multiple target sites.[6] Enhanced nuclease resistance and increased binding affinity.[6][6]
LNA Significantly more potent than PS and 2'-OMe ASOs.[1] However, can be associated with higher toxicity.[7][1][7]
Phosphorothioate (PS) Prone to non-specific protein binding and can cause toxicity at high concentrations.[2][6][2][6]

Table 3: Summary of key qualitative findings for different ASO modifications in cell culture.

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

General Cell Culture and Transfection Protocol

This protocol is a generalized representation based on methodologies reported in the cited literature.[2][5][6]

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis a Seed cells in 6-well plates b Prepare ASO and transfection reagent (e.g., Lipofectamine) complexes c Add ASO complexes to cells d Incubate for 4-24 hours c->d e Harvest cells d->e f Isolate RNA and/or protein e->f g Analyze target expression (RT-qPCR, Western Blot) f->g

Figure 2: General experimental workflow for ASO transfection.

Cell Lines:

  • T24 (Human bladder cancer cells): Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum.[2]

  • HeLa (Human cervical cancer cells): Commonly used for transfection studies.[6]

  • GM04281 (Human fibroblast cells): Used for studying huntingtin (HTT) gene expression.[5]

  • STHdhQ7/Q111 (Mouse striatal neuron-derived cells): Used for studying huntingtin (HTT) gene expression.[5]

Transfection Reagents:

  • Cationic lipids such as Lipofectamine are frequently used to facilitate ASO uptake into cells.[5][6]

Analysis of ASO Efficacy:

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Used to quantify the levels of target mRNA relative to a housekeeping gene to determine the extent of mRNA knockdown.[6]

  • Western Blotting: Used to measure the levels of the target protein to confirm that mRNA knockdown translates to a reduction in protein expression.[1][2][5]

Discussion and Conclusion

The choice of ASO modification is a trade-off between potency, specificity, and toxicity.

  • Phosphorothioate (PS) modifications are essential for nuclease resistance but can lead to non-specific protein binding and associated toxicity.[2][6]

  • 2'-O-Methyl (2'-OMe) modification, typically in combination with a PS backbone, offers a significant improvement by reducing non-specific effects and increasing binding affinity compared to PS alone.[2][3] While generally less potent than 2'-MOE and LNA modifications, 2'-OMe ASOs provide a favorable balance of efficacy and safety for many applications.

  • 2'-O-Methoxyethyl (2'-MOE) modifications generally provide greater potency than 2'-OMe ASOs and are a widely used "second-generation" modification.[6]

  • Locked Nucleic Acid (LNA) modifications offer the highest binding affinity and potency but can also exhibit increased toxicity, which may limit their therapeutic application.[1][7]

References

A Researcher's Guide to Benchmarking 2'-OMe-dA(bz) Phosphoramidites from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidite (B1245037) building blocks is paramount. The performance of 2'-O-Methyl-N6-benzoyl-deoxyadenosine (2'-OMe-dA(bz)) phosphoramidite, a key modification for enhancing nuclease resistance and binding affinity, can vary between vendors. This guide provides a comprehensive framework for the in-house benchmarking of 2'-OMe-dA(bz) phosphoramidites from different suppliers, ensuring the selection of high-quality reagents for successful oligonucleotide synthesis.

Key Performance Indicators for Phosphoramidite Quality

The quality of a phosphoramidite directly impacts the yield and purity of the final oligonucleotide product.[1] Key performance indicators to assess include:

  • Purity of the Phosphoramidite: The presence of impurities can significantly reduce coupling efficiency.[1]

  • Coupling Efficiency: This is the most critical factor for the overall yield of the full-length oligonucleotide.[1]

  • Purity of the Synthesized Oligonucleotide: The quality of the phosphoramidite will be reflected in the purity of the final product.

  • Thermal Stability (Tm) of the Modified Duplex: For oligonucleotides with 2'-OMe modifications, the thermal stability of the resulting duplex is a crucial functional parameter.[2]

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of 2'-OMe-dA(bz) phosphoramidites from different vendors, all quantitative data should be summarized in structured tables. Below are template tables for organizing the experimental results.

Table 1: Purity Analysis of 2'-OMe-dA(bz) Phosphoramidite

VendorLot NumberPurity by HPLC (%)Purity by 31P NMR (%)Water Content (%)
Vendor A
Vendor B
Vendor C

Table 2: Performance in Oligonucleotide Synthesis

VendorLot NumberAverage Coupling Efficiency (%)Final Oligonucleotide Purity by HPLC (%)
Vendor A
Vendor B
Vendor C

Table 3: Characterization of Synthesized Oligonucleotide

VendorLot NumberObserved Molecular Weight (Mass Spectrometry)Theoretical Molecular WeightThermal Melting Temperature (Tm) (°C)
Vendor A
Vendor B
Vendor C

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline the key experiments for benchmarking 2'-OMe-dA(bz) phosphoramidites.

Purity Analysis of 2'-OMe-dA(bz) Phosphoramidite

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to determine the purity of the phosphoramidite raw material.[3][4]

  • Column: C18 column (e.g., 250 × 4.6 mm, 5 µM particle size)[3]

  • Mobile Phase A: 0.1M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: A suitable gradient to separate the phosphoramidite from its impurities.

  • Flow Rate: 1 mL/min[3]

  • Temperature: Ambient[3]

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of approximately 1.0 mg/mL.[3]

b) 31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy

31P NMR is a powerful technique to assess the purity of phosphoramidites by detecting the phosphorus (III) content.[3][5]

  • Spectrometer: A standard NMR spectrometer.

  • Solvent: Anhydrous CDCl3 containing 1% triethylamine.[3]

  • Sample Preparation: Prepare a sample of approximately 0.3 g/mL.[3]

  • Analysis: The phosphoramidite should appear as two distinct peaks corresponding to the two diastereomers.[3][5] The purity is determined by the ratio of the area of the phosphoramidite peaks to the total area of all phosphorus-containing species.

Oligonucleotide Synthesis and Coupling Efficiency Determination

A short, well-defined oligonucleotide sequence should be synthesized using the phosphoramidites from each vendor.

  • Synthesis Scale: 0.2 to 1.0 µmol scale is sufficient for analytical purposes.

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[1]

  • Coupling Time: A coupling time of 6 minutes is often recommended for 2'-OMe phosphoramidites to optimize efficiency.[2][6]

  • Coupling Efficiency Calculation: The coupling efficiency can be determined by measuring the absorbance of the trityl cation released during the deblocking step. The following formula can be used:

    • Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

Analysis of the Synthesized Oligonucleotide

a) Purity Analysis by HPLC

The purity of the crude, deprotected oligonucleotide is a direct reflection of the phosphoramidite's performance.

  • Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18).

  • Mobile Phase: Use an ion-pairing reagent such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA) in the mobile phase.

  • Gradient: A gradient of acetonitrile in the aqueous mobile phase is used to elute the oligonucleotide.

  • Detection: UV at 260 nm.

b) Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm that the correct oligonucleotide has been synthesized.[7][8] Both MALDI-TOF and ESI-MS are commonly used techniques.[7]

  • Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.

  • Analysis: The observed molecular weight should be compared to the calculated theoretical molecular weight of the target oligonucleotide.

Thermal Denaturation (Melting Temperature, Tm) Analysis

The thermal stability of a duplex containing the 2'-OMe-dA modification is a critical performance parameter.[2]

  • Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Sample Preparation: Anneal the synthesized oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Procedure: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/min).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the first derivative of the melting curve.

Visualizing the Workflow

To provide a clear overview of the benchmarking process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Phosphoramidite_QC_Workflow cluster_amidite_analysis Phosphoramidite Purity Analysis Amidite 2'-OMe-dA(bz) Phosphoramidite (from each vendor) HPLC_Amidite RP-HPLC Analysis Amidite->HPLC_Amidite NMR_Amidite 31P NMR Analysis Amidite->NMR_Amidite Purity_Data Purity Data (Table 1) HPLC_Amidite->Purity_Data NMR_Amidite->Purity_Data

Caption: Workflow for assessing the purity of incoming 2'-OMe-dA(bz) phosphoramidite.

Oligo_Synthesis_Analysis_Workflow cluster_synthesis Oligonucleotide Synthesis & Analysis Amidite Purity-Verified Phosphoramidite Synthesis Solid-Phase Oligonucleotide Synthesis Amidite->Synthesis Crude_Oligo Crude Oligonucleotide Synthesis->Crude_Oligo Deprotection Cleavage & Deprotection Crude_Oligo->Deprotection Deprotected_Oligo Deprotected Oligonucleotide Deprotection->Deprotected_Oligo HPLC_Oligo HPLC Analysis Deprotected_Oligo->HPLC_Oligo MS_Oligo Mass Spectrometry Deprotected_Oligo->MS_Oligo Tm_Analysis Thermal Denaturation Deprotected_Oligo->Tm_Analysis Performance_Data Performance Data (Tables 2 & 3) HPLC_Oligo->Performance_Data MS_Oligo->Performance_Data Tm_Analysis->Performance_Data

Caption: Workflow for oligonucleotide synthesis and subsequent performance evaluation.

By systematically applying these protocols and organizing the data as suggested, researchers can make informed, evidence-based decisions when selecting a vendor for 2'-OMe-dA(bz) phosphoramidite, ultimately contributing to the success and reproducibility of their research and development efforts.

References

Unraveling RNase H Cleavage Efficiency: A Comparative Guide to 2'-O-Methyl-DNA Gapmers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, this guide provides an objective comparison of the RNase H cleavage activity of 2'-O-Methyl-DNA (2'-O-Me-DNA) gapmers against other antisense oligonucleotide (ASO) designs. Supported by experimental data, this document delves into the performance, protocols, and underlying mechanisms governing this crucial aspect of gene silencing.

The strategic design of antisense oligonucleotides is paramount for achieving potent and specific gene expression knockdown. Gapmer ASOs, characterized by a central DNA "gap" flanked by modified nucleic acid "wings," are engineered to elicit RNase H-mediated degradation of a target RNA molecule. The choice of chemical modification in the wings significantly influences the ASO's properties, including binding affinity, nuclease resistance, and the efficiency of RNase H recruitment and cleavage. This guide focuses on the performance of gapmers featuring 2'-O-Methyl modifications, a widely utilized and cost-effective chemistry, in comparison to other popular alternatives such as Locked Nucleic Acid (LNA).

Performance Comparison: 2'-O-Methyl-DNA Gapmers vs. Alternatives

The efficacy of gapmer ASOs is often evaluated by their ability to reduce the expression of a target gene, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes a comparative analysis of the in vitro potency of different gapmer chemistries targeting the vanilloid receptor subtype 1 (VR1) mRNA.

Oligonucleotide TypeModificationIC50 (nM)Fold Difference vs. 2'-O-MeReference
2'-O-Methyl Gapmer2'-O-Methyl RNA wings, DNA gap~2201x[1]
Phosphorothioate (PS)Unmodified DNA with PS backbone~703.1x more potent[1]
LNA GapmerLNA wings, DNA gap0.4550x more potent[1]
siRNADouble-stranded RNA0.063667x more potent[1]

Key Observations:

  • LNA gapmers demonstrate significantly higher potency in vitro compared to 2'-O-Me-DNA gapmers, with a 550-fold lower IC50 in the cited study[1]. This is largely attributed to the high binding affinity conferred by LNA modifications.

  • Phosphorothioate (PS) ASOs , representing an earlier generation of antisense technology, show intermediate potency, being approximately 3-fold more potent than the 2'-O-Me gapmer in this specific experiment[1].

  • While not a gapmer, siRNA is included for context as a powerful gene silencing tool, exhibiting the highest potency in this comparison[1].

Further insights into the enzymatic activity of RNase H with modified ASOs come from kinetic studies. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's binding affinity for the substrate. A lower Km suggests a higher affinity. The catalytic efficiency is often represented by the kcat/Km ratio.

The following table presents kinetic parameters for the RNase H-mediated cleavage of an RNA strand when hybridized to AONs containing 2'-O-Me modifications compared to a native DNA/RNA hybrid.

AON ModificationKm (nM)Vmax (nM/min)kcat (min⁻¹)kcat/Km (nM⁻¹min⁻¹)Fold Change in kcat/Km vs. NativeReference
Native (Unmodified DNA)12.51.00.200.0161x[2][3]
2'-O-Me-T (single mod.)21.71.40.280.013~0.8x[2][3]

Key Observations:

  • The presence of a single 2'-O-Me modification in the DNA strand of the AON/RNA hybrid resulted in a higher Km value compared to the native duplex, suggesting a decrease in the binding affinity of RNase H for the modified substrate[2][3].

  • While the maximal velocity (Vmax) and catalytic rate (kcat) were slightly increased for the 2'-O-Me modified AON, the overall catalytic efficiency (kcat/Km) was slightly reduced compared to the unmodified control[2][3]. This indicates that while the enzyme may process the substrate slightly faster once bound, the initial binding is less efficient.

Experimental Protocols

Accurate assessment of RNase H cleavage activity is crucial for the development of effective antisense therapies. Below are detailed methodologies for key experiments.

In Vitro RNase H Cleavage Assay

This protocol outlines the steps to assess the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA in a cell-free system.

Materials:

  • Target RNA (radiolabeled or fluorescently tagged)

  • Gapmer ASO (e.g., 2'-O-Me-DNA gapmer)

  • RNase H Reaction Buffer (e.g., 10x buffer: 200 mM Tris-HCl pH 7.5, 200 mM KCl, 100 mM MgCl2, 10 mM DTT)

  • Recombinant RNase H1 enzyme

  • Nuclease-free water

  • EDTA solution (e.g., 0.5 M) to stop the reaction

Procedure:

  • Annealing of ASO and Target RNA:

    • In a nuclease-free microcentrifuge tube, combine the target RNA and the gapmer ASO in a suitable molar ratio (e.g., 1:10) in nuclease-free water.

    • Add 10x RNase H Reaction Buffer to a final concentration of 1x.

    • Heat the mixture to 90-95°C for 2-3 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature (approximately 30-60 minutes) to facilitate annealing of the ASO to the target RNA, forming an RNA/DNA heteroduplex.

  • RNase H Cleavage Reaction:

    • Pre-warm the annealed RNA/ASO duplex to 37°C for 5-10 minutes.

    • Initiate the cleavage reaction by adding a pre-determined amount of RNase H1 enzyme to the tube. The optimal enzyme concentration may need to be determined empirically.

    • Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding EDTA solution to a final concentration of 25-50 mM. EDTA chelates the Mg2+ ions required for RNase H activity.

    • Place the tubes on ice immediately.

  • Analysis of Cleavage Products:

    • The cleavage products are typically analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.

Analysis of Cleavage Products by Denaturing PAGE

This protocol describes the separation and visualization of RNA cleavage products.

Materials:

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7-8 M urea)

  • TBE Buffer (Tris-borate-EDTA)

  • Formamide-based loading dye

  • RNA size markers

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner for visualization

Procedure:

  • Sample Preparation:

    • To each terminated reaction sample, add an equal volume of formamide-based loading dye.

    • Heat the samples at 95°C for 3-5 minutes to ensure complete denaturation.

    • Quickly chill the samples on ice before loading.

  • Gel Electrophoresis:

    • Assemble the gel electrophoresis apparatus with the denaturing polyacrylamide gel and TBE running buffer.

    • Pre-run the gel for 30-60 minutes to ensure uniform temperature.

    • Load the denatured samples and RNA size markers into the wells.

    • Run the gel at a constant voltage until the dye front reaches the desired position.

  • Visualization and Quantification:

    • Carefully transfer the gel onto a phosphor screen (for radiolabeled RNA) or place it on a fluorescence scanner (for fluorescently tagged RNA).

    • Expose the screen or scan the gel to visualize the full-length RNA and the cleavage products.

    • Quantify the band intensities using appropriate software. The percentage of cleaved RNA can be calculated as: (Intensity of Cleavage Products) / (Intensity of Full-Length RNA + Intensity of Cleavage Products) * 100%.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the RNase H cleavage pathway and the experimental workflow.

RNaseH_Cleavage_Pathway cluster_binding Hybridization cluster_recruitment Enzyme Recruitment cluster_cleavage Cleavage cluster_degradation Degradation Gapmer Gapmer ASO (2'-O-Me Wings) Hybrid RNA/DNA Heteroduplex Gapmer->Hybrid Watson-Crick Base Pairing mRNA Target mRNA mRNA->Hybrid Complex RNase H1-Hybrid Complex Hybrid->Complex RNaseH RNase H1 Enzyme RNaseH->Complex Recognition of DNA gap Cleavage Catalytic Cleavage of mRNA Complex->Cleavage Two-Metal-Ion Catalysis Fragments mRNA Fragments Cleavage->Fragments Degradation Further Degradation Fragments->Degradation Exonucleases Cellular Exonucleases Exonucleases->Degradation RNaseH_Assay_Workflow start Start anneal 1. Anneal ASO and Target RNA start->anneal incubate 2. Add RNase H1 and Incubate at 37°C anneal->incubate stop 3. Stop Reaction with EDTA incubate->stop prepare 4. Prepare Samples for Electrophoresis stop->prepare run_gel 5. Denaturing PAGE prepare->run_gel visualize 6. Visualize and Quantify Cleavage Products run_gel->visualize end End visualize->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.